SB-258585
描述
is a high affinity ligand at 5-HT(6) receptors; structure in first source
属性
CAS 编号 |
209480-63-7 |
|---|---|
分子式 |
C18H22IN3O3S |
分子量 |
487.4 g/mol |
IUPAC 名称 |
4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H22IN3O3S/c1-21-9-11-22(12-10-21)17-13-15(5-8-18(17)25-2)20-26(23,24)16-6-3-14(19)4-7-16/h3-8,13,20H,9-12H2,1-2H3 |
InChI 键 |
BDHMSYNBSBZCAF-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SB258585; SB 258585; SB-258585; SB258585 HCl; SB258585 Hydrochloride. |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SB-258585
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-258585 is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] Its mechanism of action is centered on its high-affinity binding to the 5-HT6 receptor, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, serotonin. This antagonism has been shown to modulate various neurotransmitter systems and has demonstrated pro-cognitive, anxiolytic, and antidepressant-like effects in preclinical studies, making it a valuable tool for neuroscience research and a potential therapeutic agent for cognitive disorders. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the 5-HT6 receptor, its impact on intracellular signaling pathways, and the experimental methodologies used to elucidate these actions.
Core Mechanism of Action: 5-HT6 Receptor Antagonism
The primary mechanism of action of this compound is its function as a competitive antagonist at the 5-HT6 receptor. It exhibits high affinity and selectivity for this receptor subtype.
Binding Affinity and Selectivity
This compound binds to the 5-HT6 receptor with a high affinity, as demonstrated by its low nanomolar inhibition constant (Ki).[1] Radioligand binding assays are crucial for determining these parameters.
Table 1: Binding Affinity of this compound for the 5-HT6 Receptor
| Parameter | Value | Species | Reference |
| Ki | 8.9 nM | Human | [1] |
| pKi | 8.6 | Human | [2] |
This compound displays significant selectivity for the 5-HT6 receptor over other serotonin receptor subtypes and other neurotransmitter receptors, a critical attribute for a targeted therapeutic agent.
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Fold Selectivity over 5-HT6 | Reference |
| Other 5-HT Receptors | > 160-fold | [2] |
Downstream Signaling Pathways
The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of heterotrimeric G proteins, which activates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). By blocking this receptor, this compound inhibits this signaling cascade. Furthermore, evidence suggests the involvement of other signaling pathways, including the mTOR and ERK1/2 pathways.
Adenylyl Cyclase/cAMP Pathway
The antagonism of the 5-HT6 receptor by this compound leads to a reduction in serotonin-induced cAMP accumulation. This is a key functional consequence of its mechanism of action.
mTOR and ERK1/2 Signaling Pathways
Recent studies suggest that 5-HT6 receptor signaling can also modulate the mammalian target of rapamycin (B549165) (mTOR) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. The antagonist action of this compound can influence these pathways, which are critical for neuronal plasticity and cognitive function. For instance, 5-HT-induced phosphorylation of mTOR and its substrates can be prevented by this compound.
It is important to note that some studies suggest this compound may also exert effects independent of the 5-HT6 receptor.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) and selectivity of this compound for the 5-HT6 receptor.
Materials:
-
[125I]-SB-258585 (radioligand)
-
Cell membranes expressing the 5-HT6 receptor (e.g., from HEK293 cells)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)
-
Non-specific binding control (e.g., high concentration of a non-iodinated 5-HT6 antagonist like methiothepin)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add the cell membranes, [125I]-SB-258585 (at a concentration close to its Kd), and either buffer (for total binding), non-specific binding control, or a dilution of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of this compound to antagonize serotonin-induced cAMP production.
Materials:
-
Cells stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells)
-
Serotonin (5-HT) (agonist)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell lysis buffer
Procedure:
-
Plate the 5-HT6 receptor-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period.
-
Stimulate the cells with a fixed concentration of serotonin (typically the EC80 concentration) in the presence of a PDE inhibitor.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the concentration of this compound to determine its IC50 value for the inhibition of serotonin-induced cAMP production.
In Vivo Cognitive Enhancement Studies (e.g., Morris Water Maze)
These studies assess the pro-cognitive effects of this compound in animal models. The Morris water maze is a classic test of spatial learning and memory.
Materials:
-
Rodents (e.g., rats or mice)
-
Circular water tank (water maze)
-
Escape platform
-
Video tracking system and software
-
This compound
-
Vehicle control
Procedure:
-
Acquisition Phase:
-
Administer this compound or vehicle to the animals at a specified time before the training trials.
-
Place the animal in the water maze at one of several predetermined start locations.
-
Allow the animal to swim and find the hidden escape platform.
-
Record the time taken to find the platform (escape latency) and the path taken using the video tracking system.
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial:
-
After the acquisition phase, remove the escape platform from the maze.
-
Place the animal in the maze and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Measure the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis:
-
Compare the escape latencies during the acquisition phase between the this compound-treated and vehicle-treated groups.
-
Compare the time spent in the target quadrant and platform crossings during the probe trial between the two groups. An improvement in these parameters in the this compound group indicates enhanced spatial memory.
-
Conclusion
This compound exerts its primary effect as a potent and selective antagonist of the 5-HT6 receptor. This antagonism leads to the inhibition of the canonical adenylyl cyclase/cAMP signaling pathway and modulates other important intracellular cascades, such as the mTOR and ERK1/2 pathways. These molecular actions translate into observable pro-cognitive and other behavioral effects in preclinical models. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation of this compound and other 5-HT6 receptor modulators, furthering our understanding of their therapeutic potential in treating cognitive dysfunction and other neuropsychiatric disorders.
References
SB-258585: A Technical Guide to a Potent and Selective 5-HT₆ Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of SB-258585, a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT₆) receptor. The 5-HT₆ receptor, localized almost exclusively in the central nervous system (CNS), is a key therapeutic target for cognitive and behavioral disorders.[1][2] this compound serves as a critical research tool for elucidating the receptor's function and as a benchmark compound in the development of novel therapeutics for conditions like Alzheimer's disease and schizophrenia.[1][3][4]
Pharmacological Profile
This compound (4-Iodo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-benzenesulfonamide) is distinguished by its high affinity and selectivity for the 5-HT₆ receptor.[5]
Binding Affinity and Selectivity
Radioligand binding assays demonstrate that this compound binds to the 5-HT₆ receptor with high affinity, exhibiting a pKi of approximately 8.53-8.6.[6] Its selectivity is a key feature, showing over 100-fold greater affinity for the 5-HT₆ receptor compared to a wide range of other serotonin (B10506) receptor subtypes and other neurotransmitter receptors.[5] This high selectivity minimizes off-target effects, making it an ideal tool for specific pharmacological investigations.
Table 1: Binding Affinity Profile of this compound
| Receptor | pKi | Reference |
|---|---|---|
| 5-HT₆ | 8.53 | [5] |
| 5-HT₁D | 6.39 | [5] |
| 5-HT₁B | 6.35 | [5] |
| 5-HT₁A | 6.19 | [5] |
| Dopamine D₃ | 6.12 |[5] |
Saturation binding experiments using the radiolabeled form, [¹²⁵I]-SB-258585, have been used to determine its dissociation constant (KD) in various tissues, further confirming its high affinity.
Table 2: Dissociation Constant (pKD) of [¹²⁵I]-SB-258585
| Receptor/Tissue Source | pKD (± SEM) | Reference |
|---|---|---|
| Human Recombinant 5-HT₆ | 9.09 (± 0.02) | [5] |
| Human Caudate Putamen | 8.90 (± 0.02) | [5] |
| Pig Striatum | 8.60 (± 0.10) | [5] |
| Rat Striatum | 8.56 (± 0.07) |[5] |
Functional Antagonism
This compound acts as a competitive antagonist at the 5-HT₆ receptor. In functional assays, it effectively blocks the increase in cyclic AMP (cAMP) production stimulated by 5-HT.[7] This antagonistic activity is crucial to its mechanism of action in modulating downstream signaling pathways.
Mechanism of Action: 5-HT₆ Receptor Signaling
The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gαs protein.[8][9][10] Antagonism by this compound blocks the initiation of this and other signaling cascades.
The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[8][11] However, research has revealed that 5-HT₆ receptor signaling is more complex, involving alternative pathways that can be modulated by antagonists. These include interactions with Fyn tyrosine kinase to activate the ERK1/2 pathway, and engagement of mTOR and Cdk5 signaling, which are implicated in neuronal differentiation and migration.[9][10][11][12]
Key Experimental Protocols
Standardized in vitro assays are essential for characterizing the affinity and functional activity of compounds like this compound.
Radioligand Binding Assay Protocol
This assay quantifies the affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the receptor.
References
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptor antagonists as potential therapeutics for cognitive impairment. | Semantic Scholar [semanticscholar.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Effects of 5-HT6 antagonists, Ro-4368554 and this compound, in tests used for the detection of cognitive enhancement and antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological profile of SB-357134: a potent, selective, brain penetrant, and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
The Pharmacological Profile of SB-258585: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-258585 is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor primarily expressed in the central nervous system.[1] Its high affinity and selectivity have made it an invaluable tool for elucidating the physiological roles of the 5-HT6 receptor and for investigating its therapeutic potential in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding characteristics, in vitro and in vivo effects, and the underlying signaling pathways. Detailed experimental protocols are provided to facilitate further research and drug development efforts.
Core Pharmacological Data
The following tables summarize the key quantitative data describing the pharmacological properties of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Radioligand | Assay Type | pKi (mean ± SEM) | Ki (nM) | Reference |
| 5-HT6 | Human | [¹²⁵I]-SB-258585 | Radioligand Binding | 8.53 | 2.95 | [2] |
| 5-HT6 | Human | [³H]-LSD | Radioligand Binding | - | 8.9 | [1] |
| 5-HT1A | Human | - | Radioligand Binding | 6.19 | 645.7 | [2] |
| 5-HT1B | Human | - | Radioligand Binding | 6.35 | 446.7 | [2] |
| 5-HT1D | Human | - | Radioligand Binding | 6.39 | 407.4 | [2] |
| 5-HT1F | Human | - | Radioligand Binding | 6.20 | 631.0 | [2] |
| Dopamine D3 | Human | - | Radioligand Binding | 6.12 | 758.6 | [2] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Line | Agonist | Parameter Measured | Potency (pA₂) | Functional Effect | Reference |
| Adenylyl Cyclase | HeLa cells expressing human 5-HT6 receptors | Serotonin (5-HT) | cAMP accumulation | 7.63 | Antagonist | [3] |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 3: In Vivo Effects of this compound
| Animal Model | Species | Dosing | Behavioral/Physiological Effect | Reference |
| Novel Object Recognition | Rat | 3-30 mg/kg, i.p. | Cognitive enhancement | [4][5] |
| Morris Water Maze (scopolamine-induced deficit) | Rat | 3-30 mg/kg, i.p. | Reversal of cognitive deficit | [4][5] |
| Conflict Drinking Test | Rat | 1 µg, intrahippocampal | Anxiolytic-like effect | [6] |
| Forced Swim Test | Rat | 3 µg, intrahippocampal | Antidepressant-like effect | [6] |
| Food Motivation Task | Macaque | - | Reduction in food motivation | [7] |
Signaling Pathways Modulated by this compound
This compound, as a 5-HT6 receptor antagonist, blocks the downstream signaling cascades initiated by the activation of this receptor. The 5-HT6 receptor is primarily coupled to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Additionally, the 5-HT6 receptor can modulate the activity of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.
Caption: 5-HT6 Receptor Signaling Pathway Antagonized by this compound.
Experimental Protocols
Radioligand Binding Assay for this compound
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT6 receptor using [¹²⁵I]-SB-258585.
Caption: Experimental Workflow for Radioligand Binding Assay.
Materials:
-
Cell membranes expressing the human 5-HT6 receptor.
-
[¹²⁵I]-SB-258585 (specific activity ~2000 Ci/mmol).
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/B).
-
Scintillation fluid.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT6 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of test compound at various concentrations (or vehicle for total binding, and a saturating concentration of a non-labeled ligand like methiothepin (B1206844) for non-specific binding).
-
50 µL of [¹²⁵I]-SB-258585 (final concentration ~0.1 nM).
-
50 µL of membrane suspension (final concentration ~10-20 µg protein/well).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in vials with scintillation fluid and count the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Cognitive Enhancement: Novel Object Recognition Test
This protocol outlines the novel object recognition test in rats to assess the cognitive-enhancing effects of this compound.
Caption: Experimental Workflow for the Novel Object Recognition Test.
Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 40 cm).
-
Two sets of identical objects and one set of novel objects (made of non-porous material, heavy enough not to be displaced by the rats).
-
Video recording and analysis software.
-
This compound.
-
Vehicle solution.
Procedure:
-
Habituation: For 2-3 consecutive days, allow each rat to explore the empty open field arena for 5-10 minutes.
-
Drug Administration: On the test day, administer this compound (e.g., 3-30 mg/kg, intraperitoneally) or vehicle 30-60 minutes before the training phase.
-
Training Phase (T1): Place two identical objects in the arena. Place the rat in the arena, facing away from the objects, and allow it to explore for 5 minutes.
-
Retention Interval: Return the rat to its home cage for a defined period (e.g., 1 hour).
-
Test Phase (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploratory behavior for 5 minutes.
-
Data Analysis: A blinded observer should score the time the rat spends actively exploring each object (sniffing or touching with the nose). Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Conclusion
This compound is a highly selective and potent 5-HT6 receptor antagonist that has proven to be an essential research tool. Its ability to modulate cognitive function and its anxiolytic- and antidepressant-like properties in preclinical models highlight the therapeutic potential of targeting the 5-HT6 receptor. The detailed pharmacological data and experimental protocols provided in this guide are intended to support further investigation into the roles of the 5-HT6 receptor and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into constitutive activity of 5-HT6 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mmpc.org [mmpc.org]
The Discovery and Development of SB-258585: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-258585 is a potent and selective antagonist of the serotonin (B10506) 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] Its discovery by SmithKline Beecham spurred significant research into the therapeutic potential of 5-HT6 receptor modulation for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, with a focus on its pharmacological properties, mechanism of action, and effects in various in vivo models. The information is presented to be a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction: The 5-HT6 Receptor as a Therapeutic Target
The 5-HT6 receptor, a member of the serotonin receptor family, is primarily located in brain regions associated with cognition, learning, and memory, including the hippocampus, striatum, and cortex. Its exclusive coupling to the Gs alpha subunit and subsequent activation of the adenylyl cyclase-cAMP signaling cascade has made it an attractive target for therapeutic intervention in cognitive disorders. Antagonism of the 5-HT6 receptor has been hypothesized to enhance cholinergic and glutamatergic neurotransmission, pathways crucial for cognitive function. This has led to the investigation of 5-HT6 receptor antagonists for conditions such as Alzheimer's disease, schizophrenia, and anxiety.
Discovery and Chemical Profile of this compound
This compound, with the IUPAC name 4-Iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide, was developed by SmithKline Beecham as part of a research program focused on selective 5-HT6 receptor ligands.[1] It is an analog of another potent 5-HT6 antagonist, SB-271046. While the specific details of the initial discovery and lead optimization of this compound are not extensively documented in publicly available literature, its development was a key step in elucidating the therapeutic potential of this class of compounds.
Chemical Structure:
Caption: Chemical structure of this compound.
Pharmacological Profile
Binding Affinity and Selectivity
This compound is characterized as a potent and selective 5-HT6 receptor antagonist. Radioligand binding assays have been instrumental in determining its affinity for the 5-HT6 receptor and its selectivity over other receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| 5-HT6 | 8.9 nM | [1] |
Functional Antagonism
In functional assays, this compound acts as a competitive antagonist, inhibiting the signaling cascade initiated by 5-HT6 receptor activation. This has been demonstrated through the measurement of downstream second messengers, such as cyclic AMP (cAMP).
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the blockade of the 5-HT6 receptor. This receptor is constitutively active and its activation by serotonin leads to the stimulation of adenylyl cyclase via a Gs protein, resulting in an increase in intracellular cAMP levels. By antagonizing this receptor, this compound is believed to modulate the activity of various neurotransmitter systems.
Caption: Simplified signaling pathway of the 5-HT6 receptor and the antagonistic action of this compound.
Preclinical Efficacy
This compound has been evaluated in a variety of animal models to assess its potential therapeutic effects. These studies have primarily focused on its impact on cognition, anxiety, and depression.
Cognitive Enhancement
| Animal Model | Effect of this compound | Effective Dose (i.p.) | Reference |
| Novel Object Recognition | Cognition-enhancing effects | 3-30 mg/kg | |
| Morris Water Maze | Prevention of scopolamine-induced deficits | 3-30 mg/kg |
Anxiolytic and Antidepressant-like Effects
| Animal Model | Effect of this compound | Effective Dose (intrahippocampal) | Reference |
| Conflict Drinking Test | Anxiolytic-like effect | 1 µg | [2] |
| Forced Swim Test | Antidepressant-like effect | 3 µg | [2] |
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, half-life, and oral bioavailability, are not extensively available in the public domain. Such information is often proprietary to the developing pharmaceutical company. However, it is known to be an orally active compound.[1]
Experimental Protocols
Chemical Synthesis of this compound
A detailed, step-by-step synthesis protocol for 4-Iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide is not publicly available. The synthesis would likely involve the coupling of a substituted aniline (B41778) with a sulfonyl chloride, a common method for the formation of sulfonamides.
Caption: General synthetic workflow for this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.
Materials:
-
Cell membranes expressing the human 5-HT6 receptor.
-
Radioligand (e.g., [3H]-LSD or a specific 5-HT6 radioligand).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., high concentration of a non-labeled 5-HT6 ligand).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer, this compound, or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Behavioral Assays
Objective: To assess the effect of this compound on recognition memory in rodents.
Apparatus: An open-field arena. A set of identical objects and a distinct novel object.
Procedure:
-
Habituation: Allow the animal to explore the empty arena for a set period on consecutive days.
-
Familiarization Phase: Place two identical objects in the arena and allow the animal to explore them for a defined time.
-
Inter-trial Interval: Return the animal to its home cage for a specific duration.
-
Test Phase: Replace one of the familiar objects with a novel object and return the animal to the arena.
-
Record the time the animal spends exploring each object.
-
A preference for the novel object is indicative of intact recognition memory. The effect of this compound, administered prior to the familiarization phase, can be assessed by comparing the exploration times between treated and vehicle control groups.
Objective: To evaluate the effect of this compound on spatial learning and memory.
Apparatus: A large circular pool filled with opaque water. A hidden escape platform submerged just below the water surface. Visual cues are placed around the room.
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting locations and must find the hidden platform. The latency to find the platform is recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
To test the effect of this compound on scopolamine-induced amnesia, scopolamine (B1681570) is administered to induce a cognitive deficit, and the ability of this compound to reverse this deficit is measured.
Conclusion and Future Directions
This compound has been a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in the central nervous system. Preclinical studies have demonstrated its potential as a cognitive enhancer and as an anxiolytic and antidepressant agent. While clinical development of this compound itself has not progressed, the research it has facilitated has been instrumental in the continued development of other 5-HT6 receptor antagonists for various neurological and psychiatric disorders. Future research may focus on further elucidating the complex downstream signaling pathways modulated by 5-HT6 receptor antagonism and on identifying patient populations that may benefit most from this therapeutic approach. The development of novel 5-HT6 receptor ligands with improved pharmacokinetic and pharmacodynamic profiles remains an active area of research in medicinal chemistry.
References
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In-Vitro Characterization of SB-258585
Introduction
This compound, with the IUPAC name 4-Iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide, is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] This receptor subtype is predominantly expressed in the central nervous system, particularly in regions associated with cognition and memory, such as the hippocampus, striatum, and cortex. Its exclusive localization within the brain has made the 5-HT6 receptor a compelling target for the development of novel therapeutics for cognitive disorders like Alzheimer's disease and schizophrenia.[1] This technical guide provides a comprehensive overview of the in-vitro pharmacological characterization of this compound, including its binding affinity, functional antagonism, and the experimental protocols used for its evaluation.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
The binding affinity of this compound for the human 5-HT6 receptor and its selectivity against other receptor subtypes are crucial parameters in its pharmacological profile. The inhibition constant (Ki) and its logarithmic transformation (pKi) are standard measures of binding affinity, where a lower Ki and a higher pKi indicate greater affinity.
| Receptor | Radioligand | Tissue/Cell Source | pKi | Ki (nM) | Selectivity (fold) vs. 5-HT6 |
| 5-HT6 | [¹²⁵I]-SB-258585 | Human Recombinant (HeLa cells) | 8.53 | 8.9 | - |
| 5-HT1A | [³H]-8-OH-DPAT | Human Cortex | <6.0 | >1000 | >112 |
| 5-HT1B | [¹²⁵I]-GTI | Human Striatum | <6.0 | >1000 | >112 |
| 5-HT1D | [³H]-GR125743 | Human Striatum | <6.0 | >1000 | >112 |
| 5-HT2A | [³H]-Ketanserin | Human Cortex | <6.0 | >1000 | >112 |
| 5-HT2C | [³H]-Mesulergine | Human Choroid Plexus | <6.0 | >1000 | >112 |
| D2 | [³H]-Spiperone | Human Striatum | <6.0 | >1000 | >112 |
| D3 | [³H]-Spiperone | Human Striatum | <6.0 | >1000 | >112 |
| α1-adrenergic | [³H]-Prazosin | Human Cortex | <6.0 | >1000 | >112 |
| H1 | [³H]-Pyrilamine | Human Cortex | <6.0 | >1000 | >112 |
Data compiled from multiple sources. The selectivity fold is calculated as the ratio of the Ki value for the other receptor to the Ki value for the 5-HT6 receptor.
Table 2: Functional Antagonist Activity of this compound
The antagonist properties of this compound are typically assessed by its ability to inhibit the functional response induced by a 5-HT6 receptor agonist, such as serotonin (5-HT). The 5-HT6 receptor is positively coupled to adenylyl cyclase through a Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP).
| Assay Type | Agonist | Cell Line | Measured Parameter | pA2 / pKb |
| Adenylyl Cyclase Activation | 5-HT | HEK293 cells expressing human 5-HT6 | cAMP accumulation | ~7.9 |
The pA2 or pKb value is a measure of the potency of an antagonist. A higher value indicates greater potency.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT6 receptor.
Materials:
-
Membrane Preparation: Membranes from HeLa cells stably expressing the human recombinant 5-HT6 receptor.
-
Radioligand: [¹²⁵I]-SB-258585 (a radiolabeled form of the antagonist itself).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT6 antagonist (e.g., 10 µM SB-271046).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the HeLa cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method like the Bradford assay.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [¹²⁵I]-SB-258585, and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of non-specific binding control, 25 µL of [¹²⁵I]-SB-258585, and 50 µL of membrane suspension.
-
Competition Binding: 25 µL of this compound at various concentrations, 25 µL of [¹²⁵I]-SB-258585, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Adenylyl Cyclase Activation
This protocol outlines a functional assay to measure the antagonist effect of this compound on 5-HT-induced cAMP accumulation.
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT6 receptor.
-
Agonist: Serotonin (5-HT).
-
Antagonist: this compound.
-
Assay Medium: Serum-free cell culture medium.
-
Lysis Buffer and reagents for a cAMP detection assay (e.g., HTRF, ELISA, or AlphaScreen).
-
Phosphodiesterase Inhibitor: (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Seeding: Seed the HEK293-5-HT6 cells in a 96-well plate and grow to near confluency.
-
Pre-incubation with Antagonist: Replace the culture medium with serum-free medium containing various concentrations of this compound and a phosphodiesterase inhibitor. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add 5-HT at a concentration that elicits a submaximal response (e.g., EC80) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the protocol of the chosen cAMP detection kit.
-
cAMP Measurement: Measure the intracellular cAMP levels using the selected detection method.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The resulting inhibition curve can be used to determine the IC50 of this compound. The Schild analysis can be performed to determine the pA2 value, which provides a measure of the antagonist's potency.
Mandatory Visualization
Caption: Canonical signaling pathway of the 5-HT6 receptor.
Caption: Workflow for in-vitro characterization of a 5-HT6 receptor antagonist.
References
SB-258585: A Technical Guide to its Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the binding affinity and selectivity of SB-258585, a potent and selective 5-HT6 receptor antagonist. The information is curated for professionals in neuroscience research and drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways.
Core Concepts: Binding Affinity and Selectivity
This compound is a well-characterized pharmacological tool and a potential therapeutic agent, primarily recognized for its high affinity and selectivity for the serotonin (B10506) 6 (5-HT6) receptor. As an antagonist, it binds to the receptor and blocks the action of the endogenous ligand, serotonin. The compound's utility in research and its therapeutic potential are largely defined by these two key properties:
-
Binding Affinity: This refers to the strength of the interaction between this compound and the 5-HT6 receptor. It is typically quantified by the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki or a higher pKi value indicates a stronger binding affinity.
-
Selectivity: This describes the compound's ability to bind to the intended target (the 5-HT6 receptor) with significantly higher affinity than to other receptors. High selectivity is crucial for minimizing off-target effects and ensuring that the observed biological responses are due to the modulation of the intended receptor.
Quantitative Analysis of Binding Affinity and Selectivity
The following tables summarize the binding affinity of this compound for the human 5-HT6 receptor and its selectivity against a panel of other neurotransmitter receptors.
Table 1: Binding Affinity of this compound for the Human 5-HT6 Receptor
| Parameter | Value | Reference |
| pKi | 8.53 | [1] |
| Ki (nM) | 2.95 | Calculated |
Table 2: Selectivity Profile of this compound
This compound demonstrates over 100-fold selectivity for the 5-HT6 receptor over a wide range of other receptors. The following table presents the pKi values for a selection of these receptors.
| Receptor | pKi | Fold Selectivity vs. 5-HT6 | Reference |
| 5-HT Receptors | |||
| 5-HT1A | 6.19 | ~219 | [1] |
| 5-HT1B | 6.35 | ~151 | [1] |
| 5-HT1D | 6.39 | ~138 | [1] |
| 5-HT1F | 6.20 | ~214 | [1] |
| 5-HT2A | < 6.0 | > 339 | [1] |
| 5-HT2B | < 6.0 | > 339 | [1] |
| 5-HT2C | < 6.0 | > 339 | [1] |
| 5-HT5A | < 6.0 | > 339 | [1] |
| 5-HT7 | < 6.0 | > 339 | [1] |
| Dopamine Receptors | |||
| D1 | < 6.0 | > 339 | [1] |
| D2 | < 6.0 | > 339 | [1] |
| D3 | 6.12 | ~257 | [1] |
| Adrenergic Receptors | |||
| α1 | < 6.0 | > 339 | [1] |
| α2 | < 6.0 | > 339 | [1] |
| β | < 6.0 | > 339 | [1] |
| Other Receptors | |||
| Histamine H1 | < 6.0 | > 339 | [1] |
Experimental Protocols
The binding affinity and selectivity data presented above are typically determined through radioligand binding assays. Below is a detailed methodology for a competitive radioligand binding assay using [125I]-SB-258585.
[125I]-SB-258585 Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor by measuring its ability to displace the radiolabeled ligand [125I]-SB-258585 from the receptor.
Materials:
-
Membrane Preparation: Cell membranes prepared from a cell line recombinantly expressing the human 5-HT6 receptor (e.g., HeLa or HEK293 cells) or from brain tissue known to express the receptor (e.g., striatum).
-
Radioligand: [125I]-SB-258585 (specific activity ~2000 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity 5-HT6 ligand (e.g., unlabeled this compound or methiothepin).
-
Test Compounds: A range of concentrations of the unlabeled compound to be tested.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Assay Setup:
-
Prepare a dilution series of the test compound in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of the non-specific binding control.
-
Test Compound: 50 µL of each dilution of the test compound.
-
-
Add 50 µL of [125I]-SB-258585 at a final concentration at or near its Kd (e.g., 0.1-0.2 nM) to all wells.
-
Initiate the binding reaction by adding 150 µL of the membrane preparation (typically 10-20 µg of protein) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters three times with 5 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of the non-specific control) from the total binding (CPM in the absence of any competitor).
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Visualizing Biological Pathways
To understand the functional consequences of this compound binding, it is essential to visualize the signaling pathway of its target, the 5-HT6 receptor.
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the stimulatory G protein, Gs. Activation of this pathway leads to an increase in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this signaling cascade.
Caption: 5-HT6 Receptor Gs-cAMP Signaling Pathway and its inhibition by this compound.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in the radioligand binding assay described in the experimental protocols section.
Caption: Workflow for a competitive radioligand binding assay to determine Ki.
References
SB-258585: A Technical Guide for the Study of Serotonergic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-258585 is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor almost exclusively expressed in the central nervous system.[1] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological roles of the 5-HT6 receptor and for investigating its potential as a therapeutic target for a variety of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2] This technical guide provides an in-depth overview of this compound, including its binding profile, its effects on key signaling pathways, and detailed protocols for its use in in vitro and in vivo experimental settings.
Core Pharmacology of this compound
This compound, with the chemical name 4-Iodo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-benzenesulphonamide, is a high-affinity 5-HT6 receptor ligand.[3] It exhibits over 100-fold selectivity for the 5-HT6 receptor compared to a wide range of other serotonin receptor subtypes and other neurotransmitter receptors.[3]
Data Presentation: Binding Affinity and Selectivity
The following tables summarize the quantitative data regarding the binding affinity and selectivity of this compound for various receptors.
Table 1: Binding Affinity of this compound for Human 5-HT6 Receptors
| Parameter | Value | Species | Reference |
| pKi | 8.53 | Human | [3] |
| pKi | 8.6 | Human | [4] |
| Ki | 8.9 nM | Human | [2] |
| pKD (Kinetic) | 9.01 ± 0.09 | Human (recombinant) | [3] |
| pKD (Saturation) | 9.09 ± 0.02 | Human (recombinant) | [3] |
| pKD (Saturation) | 8.90 ± 0.02 | Human (caudate putamen) | [3] |
Table 2: Selectivity Profile of this compound (pKi values)
| Receptor | pKi | Reference |
| 5-HT6 | 8.53 | [3] |
| 5-HT1A | 6.19 | [3] |
| 5-HT1B | 6.35 | [3] |
| 5-HT1D | 6.39 | [3] |
| 5-HT1F | 6.20 | [3] |
| 5-HT2A | < 6 | [3] |
| 5-HT2C | < 6 | [3] |
| 5-HT7 | < 6 | [3] |
| Dopamine D2 | < 6 | [3] |
| Dopamine D3 | 6.12 | [3] |
| Adrenergic α1 | < 6 | [3] |
| Adrenergic α2 | < 6 | [3] |
| Histamine H1 | < 6 | [3] |
Signaling Pathways Modulated by this compound
The 5-HT6 receptor is known to couple to several intracellular signaling pathways. As an antagonist, this compound blocks the constitutive activity of the receptor and the effects of agonists on these pathways.
Canonical Gs-cAMP Pathway
The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of heterotrimeric G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This compound acts as an antagonist at this pathway, inhibiting both basal and serotonin-induced cAMP production.
Non-Canonical Signaling Pathways
Beyond the canonical Gs-cAMP pathway, the 5-HT6 receptor is involved in several other signaling cascades. This compound's antagonism of the 5-HT6 receptor also modulates these pathways.
-
Fyn-ERK1/2 Pathway: The C-terminal region of the 5-HT6 receptor can interact with the Fyn tyrosine kinase, a member of the Src family. This interaction can lead to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is implicated in synaptic plasticity and memory.[3][4]
-
mTOR Pathway: The 5-HT6 receptor has been shown to physically interact with components of the mammalian target of rapamycin (B549165) (mTOR) pathway, including mTOR itself.[5][6] Activation of this pathway is linked to cognitive processes, and its dysregulation is implicated in disorders like schizophrenia.[5]
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments utilizing this compound.
In Vitro Assays
a) Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the 5-HT6 receptor.
-
Membrane Preparation:
-
Culture cells expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells) to confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh lysis buffer. Repeat the centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay). Membranes can be stored at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (typically 10-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [125I]this compound or [3H]LSD), and varying concentrations of unlabeled this compound (for competition binding).
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).
-
Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
-
b) cAMP Functional Assay
This protocol measures the antagonist effect of this compound on 5-HT6 receptor-mediated cAMP production.
-
Cell Culture and Treatment:
-
Seed cells expressing the 5-HT6 receptor into a 96-well plate and grow to near confluency.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of a 5-HT6 receptor agonist (e.g., serotonin) for 15-30 minutes at 37°C.
-
-
cAMP Measurement (HTRF Assay):
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
In a detection plate, add the cell lysate, a cAMP-d2 conjugate, and a europium cryptate-labeled anti-cAMP antibody.
-
Incubate for 60 minutes at room temperature to allow for the competitive binding between the cellular cAMP and the d2-labeled cAMP to the antibody.
-
Read the plate using an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
The ratio of the two emission signals is inversely proportional to the amount of cAMP produced.
-
Generate a standard curve using known concentrations of cAMP to quantify the amount of cAMP in the cell lysates.
-
Plot the antagonist dose-response curve to determine the IC50 of this compound.
-
c) ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on 5-HT6 receptor-mediated ERK1/2 phosphorylation.
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells as described in the cAMP assay.
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify the band intensities using densitometry software.
-
In Vivo Assays
a) Morris Water Maze (MWM) in Rats
This test is used to assess spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.5-2 m in diameter) filled with water made opaque with non-toxic paint. A hidden escape platform is submerged just below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Habituation: Allow each rat to swim freely in the pool without the platform for 60 seconds one day before the training begins.
-
Training:
-
Administer this compound (e.g., 3-30 mg/kg, i.p.) or vehicle at a specified time before the training session.
-
Conduct 4 trials per day for 4-5 consecutive days. In each trial, the rat is placed into the pool at one of four randomly chosen starting positions and allowed to swim until it finds the hidden platform or for a maximum of 60-90 seconds.
-
If the rat fails to find the platform within the allotted time, it is gently guided to it. The rat is allowed to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the path length using a video tracking system.
-
-
Probe Trial:
-
24 hours after the last training session, remove the platform from the pool.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
-
b) Novel Object Recognition (NOR) Test in Rats
This test evaluates recognition memory.
-
Apparatus: An open-field box (e.g., 50x50x50 cm). A set of different objects that are of similar size but differ in shape and texture.
-
Procedure:
-
Habituation: Place each rat in the empty open-field box for 5-10 minutes for 2-3 consecutive days to acclimate to the environment.
-
Familiarization Phase (T1):
-
Administer this compound or vehicle.
-
Place the rat in the box with two identical objects and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object (sniffing or touching with the nose or paws).
-
-
Test Phase (T2):
-
After a retention interval (e.g., 1 hour or 24 hours), place the rat back in the box, where one of the familiar objects has been replaced with a novel object.
-
Allow the rat to explore for a set period (e.g., 5 minutes) and record the time spent exploring the familiar and the novel object.
-
A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the rat remembers the familiar object.
-
-
Conclusion
This compound is a powerful and selective tool for probing the function of the 5-HT6 receptor. Its well-characterized pharmacology and its demonstrated effects in a variety of in vitro and in vivo models make it an essential compound for researchers in the fields of neuroscience and drug discovery. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of the serotonergic system and its role in health and disease.
References
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane Preparation and Radioligand Binding [bio-protocol.org]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
SB-258585 Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
SB-258585 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[1] Its utility in neuroscience research, particularly in studies related to cognition and memory, necessitates a thorough understanding of its physicochemical properties. This technical guide provides an in-depth overview of the solubility and stability of this compound hydrochloride, compiled from available data. It includes quantitative data, representative experimental protocols, and visualizations of key biological and experimental pathways to support its effective use in a laboratory setting.
Solubility Data
The solubility of this compound hydrochloride has been determined in a variety of common laboratory solvents. The data presented below is a summary from multiple suppliers. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of excipients. The molecular weight of this compound hydrochloride is 523.82 g/mol .[2][3]
| Solvent | Concentration (Mass) | Concentration (Molar) | Notes |
| DMSO | 20 mg/mL[4] | ~38.18 mM | One supplier indicates solubility up to 125 mg/mL (238.63 mM) with the aid of ultrasonication and heating to 60°C[3]. |
| Water | 10 mM[2] | 10 mM | - |
| PBS (pH 7.2) | 10 mg/mL[4] | ~19.09 mM | - |
| DMF | 15 mg/mL[4] | ~28.64 mM | - |
| Ethanol | 0.25 mg/mL[4] | ~0.48 mM | - |
Stability Profile
The stability of this compound hydrochloride is critical for ensuring the accuracy and reproducibility of experimental results. Stability is assessed in both solid form and in solution under various storage conditions.
Solid-State Stability
When stored as a solid, this compound hydrochloride is stable for extended periods under appropriate conditions.
| Storage Temperature | Duration |
| -20°C | ≥ 4 years[4] |
| +4°C | Store at +4°C[2] |
Solution Stability
Once in solution, the stability of this compound hydrochloride is more limited and is dependent on the solvent and storage temperature. It is generally recommended to prepare fresh solutions for immediate use. If storage is necessary, aliquoting and freezing is advised to minimize freeze-thaw cycles.
| Solvent | Storage Temperature | Duration |
| In solvent (general) | -80°C | 6 months[5] |
| In solvent (general) | -20°C | 1 month[5] |
Experimental Protocols
The following sections detail representative methodologies for the determination of solubility and stability of compounds like this compound hydrochloride.
Protocol for Solubility Determination (Visual Method)
This protocol describes a common method for determining the approximate solubility of a compound in a given solvent.
-
Preparation of Saturated Solution:
-
Add a small, accurately weighed amount of this compound hydrochloride to a clear glass vial.
-
Add a known volume of the desired solvent (e.g., DMSO, water) in small increments.
-
After each addition, vortex the vial for 1-2 minutes to facilitate dissolution.
-
Continue adding the solvent until the compound is fully dissolved, as determined by visual inspection against a dark background.
-
-
Equilibration:
-
To ensure the solution is truly saturated, add a small excess of the compound to the solution.
-
Cap the vial tightly and agitate at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet any undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Concentration Determination:
-
The concentration of the supernatant, which represents the solubility, can be determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the response to a standard curve of known concentrations.
-
Protocol for Stability-Indicating HPLC Method
This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the degradation of this compound hydrochloride under various stress conditions.
-
Forced Degradation Studies:
-
Prepare solutions of this compound hydrochloride in a suitable solvent.
-
Subject the solutions to various stress conditions as per ICH guidelines:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acidic and basic solutions before analysis.
-
-
HPLC Method Development:
-
Develop an HPLC method capable of separating the intact this compound hydrochloride from any potential degradation products. This typically involves:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where this compound hydrochloride has significant absorbance.
-
-
Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve good resolution between all peaks.
-
-
Method Validation:
-
Validate the developed HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity of the method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including degradation products.
-
Signaling Pathways and Experimental Workflows
5-HT6 Receptor Signaling Pathway
This compound hydrochloride exerts its effects by blocking the 5-HT6 receptor. The activation of this receptor initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, non-canonical pathways have also been identified.
Caption: 5-HT6 Receptor Signaling Pathways.
Experimental Workflow for Characterizing this compound Hydrochloride
The characterization of a 5-HT6 receptor antagonist like this compound hydrochloride typically involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and physiological effects.
Caption: Workflow for 5-HT6 Antagonist Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to [¹²⁵I]-SB-258585 for Receptor Mapping Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the radioligand [¹²⁵I]-SB-258585, a critical tool for the selective labeling and quantification of the serotonin (B10506) 6 (5-HT₆) receptor. Its high affinity and selectivity make it an invaluable asset in neuroscience research and drug discovery, particularly in the study of cognitive disorders and psychiatric conditions where the 5-HT₆ receptor is implicated.
Core Properties of [¹²⁵I]-SB-258585
[¹²⁵I]-SB-258585, with the chemical name 4-Iodo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-benzenesulphonamide, is a potent and selective antagonist for the 5-HT₆ receptor.[1] Its radioiodinated form allows for sensitive detection in receptor mapping studies. This radioligand binds with high affinity to a single population of 5-HT₆ receptors in both recombinant cell lines and native tissues.[1] Kinetic and saturation binding experiments have consistently demonstrated its utility for characterizing 5-HT₆ receptors across different species.[1]
Quantitative Binding Data
The following tables summarize the key binding parameters of [¹²⁵I]-SB-258585, facilitating a comparative analysis across various tissues and species.
Table 1: Binding Affinity (K D /pK D ) of [¹²⁵I]-SB-258585
| Tissue/Cell Line | Species | K D (nM) | pK D (± S.E.M.) |
| HeLa Cells (recombinant) | Human | - | 9.01 ± 0.09 (Kinetic) |
| HeLa Cells (recombinant) | Human | - | 9.09 ± 0.02 (Saturation) |
| Caudate Putamen | Human | 0.80 (Kinetic) | - |
| Caudate Putamen | Human | 1.3 | 8.90 ± 0.02 (Saturation) |
| Striatum | Rat | 2.8 | 8.56 ± 0.07 (Saturation) |
| Striatum | Pig | 2.8 | 8.60 ± 0.10 (Saturation) |
Data sourced from Hirst et al., 2000.[1][2]
Table 2: Receptor Density (B max ) in Native Tissues
| Brain Region | Species | B max (fmol/mg protein) (± S.E.M.) |
| Caudate Putamen | Human | 215 ± 41 |
| Striatum | Rat | 173 ± 23 |
| Striatum | Pig | 181 ± 25 |
Data sourced from Hirst et al., 2000.[2]
Table 3: pK i Values for Various Compounds in Competition with [¹²⁵I]-SB-258585 in Human Caudate Putamen
| Compound | pK i |
| SB-271046 | > SB-258585 |
| This compound | - |
| SB-214111 | - |
| Methiothepin | - |
| Clozapine | - |
| 5-Me-OT | - |
| 5-HT | - |
| Ro 04-6790 | - |
| Mianserin | - |
| Ritanserin | = Amitriptyline |
| Amitriptyline | = Ritanserin |
| 5-CT | - |
| Mesulergine | - |
The rank order of potency is presented as published by Hirst et al., 2000.[2]
Experimental Protocols
Detailed methodologies are crucial for the successful application of [¹²⁵I]-SB-258585 in receptor mapping studies.
Protocol 1: Radioligand Binding Assay (Membrane Homogenates)
1. Membrane Preparation:
- Dissect brain regions of interest (e.g., striatum, caudate putamen) on ice.
- Homogenize tissues in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
- Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
- Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Saturation Binding Assay:
- Prepare assay tubes containing a range of concentrations of [¹²⁵I]-SB-258585 (e.g., 0.01 - 5 nM).
- For non-specific binding determination, add a high concentration of a competing non-radiolabeled ligand (e.g., 10 µM SB-271046) to a parallel set of tubes.
- Add the prepared membrane homogenate (typically 50-100 µg of protein) to each tube.
- Incubate the tubes at room temperature for a predetermined time to reach equilibrium (e.g., 90 minutes).
- Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
- Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a gamma counter.
- Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
- Analyze the data using non-linear regression to determine K D and B max values (e.g., Scatchard analysis).
Protocol 2: In Vitro Receptor Autoradiography
1. Tissue Sectioning:
- Rapidly freeze fresh brain tissue in isopentane (B150273) cooled with dry ice.
- Store the frozen tissue at -80°C until sectioning.
- Using a cryostat, cut thin coronal or sagittal sections (e.g., 20 µm) of the brain.
- Thaw-mount the sections onto gelatin-coated or charged microscope slides.
- Store the slide-mounted sections at -80°C.
2. Autoradiographic Labeling:
- Bring the slides to room temperature before incubation.
- Pre-incubate the slides in buffer (e.g., 50 mM Tris-HCl, pH 7.4) for approximately 30 minutes to rehydrate the tissue and remove endogenous ligands.
- Incubate the sections with a specific concentration of [¹²⁵I]-SB-258585 (e.g., 0.1-0.5 nM) in assay buffer.
- To determine non-specific binding, incubate adjacent sections in the presence of a high concentration of a competing non-radiolabeled ligand (e.g., 10 µM SB-214111 or methiothepin).[3]
- After incubation (e.g., 90 minutes at room temperature), wash the slides in ice-cold buffer to remove unbound radioligand.
- Perform a brief rinse in distilled water to remove buffer salts.
- Dry the slides under a stream of cool, dry air.
3. Imaging and Analysis:
- Expose the labeled and dried slides to a phosphor imaging screen or autoradiographic film along with calibrated radioactive standards.
- After an appropriate exposure time (typically 1-5 days), scan the phosphor screen or develop the film.
- Analyze the resulting images using densitometry software.
- Correlate the density of the autoradiographic signal to the concentration of radioactivity using the standards.
- Quantify the specific binding in different brain regions by subtracting the non-specific binding signal from the total binding signal.
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the complex biological and experimental processes involved in receptor mapping.
Signaling Pathway of the 5-HT₆ Receptor
The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) that is constitutively active and primarily couples to the Gs alpha subunit. This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.
References
- 1. Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The distribution of 5-HT(6) receptors in rat brain: an autoradiographic binding study using the radiolabelled 5-HT(6) receptor antagonist [(125)I]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In-Vivo Studies with SB-258585
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-vivo use of SB-258585, a potent and selective 5-HT6 receptor antagonist. The protocols outlined below are intended to serve as a foundation for studies investigating the effects of this compound on cognition, behavior, and neuronal signaling.
Introduction
This compound is a research chemical that acts as a high-affinity antagonist of the serotonin (B10506) 6 (5-HT6) receptor, with a Ki of 8.9nM.[1] The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in regions associated with learning, memory, and mood, such as the hippocampus, striatum, and cortex. Antagonism of this receptor has been shown to produce nootropic (cognition-enhancing), anxiolytic, and antidepressant-like effects in various animal models.[1][2] These properties make this compound and other 5-HT6 antagonists promising candidates for the development of novel therapeutics for cognitive disorders like Alzheimer's disease and schizophrenia.[1][3]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by blocking the binding of endogenous serotonin to the 5-HT6 receptor. The 5-HT6 receptor is a Gs-protein coupled receptor (GPCR). When activated by an agonist (like serotonin), it initiates a downstream signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which can then phosphorylate a variety of intracellular proteins, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB promotes the expression of genes involved in synaptic plasticity and memory formation.
By antagonizing the 5-HT6 receptor, this compound inhibits this signaling pathway, which is thought to contribute to its observed effects on cognitive function.
Experimental Protocols
The following protocols are provided as a general framework and may require optimization based on the specific research question, animal strain, and laboratory conditions.
Animal Models
-
Rodents: Wistar or Sprague-Dawley rats are commonly used for a variety of behavioral tests. C57BL/6 mice are frequently used for cognitive assays such as the Novel Object Recognition test.
-
Non-Human Primates: Cynomolgus macaques have been used in studies investigating the effects of this compound on motivation and behavior.[4]
Preparation and Administration of this compound
Vehicle Selection: While the specific vehicle for this compound is not consistently reported across all publications, a common approach for similar compounds involves initial dissolution in a small amount of dimethyl sulfoxide (B87167) (DMSO) followed by dilution with saline or a mixture of polyethylene (B3416737) glycol (e.g., PEG300) and saline. It is crucial to perform pilot studies to ensure the solubility and stability of this compound in the chosen vehicle and to include a vehicle-only control group in all experiments. A suggested starting point for vehicle preparation is 10% DMSO, 40% PEG300, and 50% saline.
Administration Routes and Dosages:
-
Intraperitoneal (i.p.) Injection (Rats):
-
Dosage Range: 3 - 30 mg/kg.[3]
-
Procedure: Briefly restrain the rat, and inject into the lower right quadrant of the abdomen to avoid the cecum. Use an appropriate needle size (e.g., 23-25g for rats).
-
-
Intrahippocampal Administration (Rats):
-
Dosage Range: 1 - 10 µg per animal.[2]
-
Procedure: This requires stereotaxic surgery to implant a guide cannula into the hippocampus. The drug is then infused directly into the target brain region.
-
Protocol for Novel Object Recognition (NOR) Test in Rodents
The NOR test is a widely used assay to assess recognition memory. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Workflow:
References
- 1. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examining Object Location and Object Recognition Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-258585 in Rodent Cognitive Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SB-258585, a potent and selective 5-HT6 receptor antagonist, in rodent models of cognition. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the cognitive-enhancing effects of this compound.
Introduction
This compound is a widely used pharmacological tool in neuroscience research to investigate the role of the 5-HT6 receptor in cognitive processes.[1] As a selective antagonist, it blocks the activity of the 5-HT6 receptor, which is almost exclusively expressed in the central nervous system, particularly in brain regions associated with learning and memory, such as the hippocampus and prefrontal cortex. Blockade of this receptor has been shown to improve cognitive performance in various animal models, making it a promising target for the treatment of cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[2] The pro-cognitive effects of 5-HT6 receptor antagonists are believed to be mediated through the enhancement of cholinergic and glutamatergic neurotransmission.
Quantitative Data Summary
The following tables summarize the typical dosages and administration routes for this compound in rodent cognitive studies.
Table 1: Intraperitoneal (i.p.) Administration of this compound in Rodent Cognitive Models
| Rodent Model | Cognitive Task | Dosage (mg/kg) | Vehicle | Timing of Administration | Outcome | Reference |
| Rat (Wistar) | Novel Object Recognition | 3 - 30 | Saline or 0.5% methyl cellulose (B213188) | 30-60 minutes prior to the training session | Improved recognition memory | [3] |
| Rat (Sprague-Dawley) | Morris Water Maze | 10 - 30 | Saline or 0.5% methyl cellulose | 30-60 minutes prior to the first trial of each daily session | Reversed scopolamine-induced spatial memory deficits | [3] |
| Mouse (C57BL/6) | Novel Object Recognition | 10 | Saline | 60 minutes prior to the training session | Enhanced memory consolidation | |
| Rat (Wistar) | Contextual Fear Conditioning | 10 - 30 | Saline | 30 minutes prior to training | No significant effect on fear memory | [3] |
Table 2: Intra-hippocampal Administration of this compound
| Rodent Model | Cognitive Task | Dosage (µg) | Vehicle | Timing of Administration | Outcome | Reference |
| Rat (Wistar) | Conflict Drinking Test | 0.3 - 3 | Artificial Cerebrospinal Fluid (aCSF) | Immediately prior to the test | Anxiolytic-like effects | [4] |
| Rat (Wistar) | Forced Swim Test | 1 - 10 | Artificial Cerebrospinal Fluid (aCSF) | Immediately prior to the test | Antidepressant-like effects | [4] |
Experimental Protocols
Drug Preparation
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% sterile saline or 0.5% methyl cellulose in sterile water)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the weight of the animals.
-
Weigh the this compound powder accurately.
-
Suspend or dissolve the powder in the chosen vehicle. For intraperitoneal injections, a suspension in 0.5% methyl cellulose is common. For clearer solutions, sterile saline can be used, potentially with gentle heating or sonication to aid dissolution.
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
Prepare fresh on the day of the experiment.
Novel Object Recognition (NOR) Test
This test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm), made of a non-porous material for easy cleaning.
-
Two sets of identical objects for the training phase and one novel object for the testing phase. Objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the animal cannot displace them.
Procedure:
-
Habituation (Day 1):
-
Place each animal in the empty arena for 5-10 minutes to allow for exploration and to reduce novelty-induced stress on the testing day.
-
-
Training (Day 2):
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30-60 minutes before the training session.
-
Place two identical objects in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Testing (Day 2 or 3):
-
After a retention interval (e.g., 1 hour or 24 hours), place the animal back in the arena.
-
One of the familiar objects is replaced with a novel object.
-
Allow the animal to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
Data Analysis:
-
Calculate the discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test
This test assesses spatial learning and memory.
Apparatus:
-
A large circular pool (e.g., 1.5 m in diameter) filled with water made opaque with non-toxic white paint or a powdered milk solution.
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room, visible from the pool.
Procedure:
-
Acquisition Training (Days 1-4):
-
Administer this compound (e.g., 10-30 mg/kg, i.p.) or vehicle 30-60 minutes before the first trial of each day.
-
Conduct 4 trials per day for 4 consecutive days.
-
For each trial, gently place the animal into the water facing the wall of the pool at one of four randomly chosen start locations.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the swim path for each trial.
-
-
Probe Trial (Day 5):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel start position.
-
Allow the animal to swim for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant (the quadrant that previously contained the platform).
-
Data Analysis:
-
Acquisition: Analyze the escape latency across training days. A decrease in escape latency indicates learning.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant. A preference for the target quadrant indicates spatial memory.
Visualizations
Caption: 5-HT6 Receptor Signaling Pathway.
Caption: Workflow for the Novel Object Recognition Test.
Caption: Mechanism of this compound's Pro-cognitive Effects.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcnlab.ca [tcnlab.ca]
Application Notes and Protocols for SB-258585 Administration in Behavioral Neuroscience
Audience: Researchers, scientists, and drug development professionals.
Introduction
SB-258585 is a potent, selective, and orally active antagonist of the serotonin (B10506) 5-HT6 receptor.[1] This receptor subtype is almost exclusively expressed in the central nervous system (CNS), with high densities in brain regions critical for cognition and behavior, such as the striatum, hippocampus, and cortex.[2][3][4] Due to its targeted action, this compound is a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in various neurological and psychiatric processes.
The blockade of 5-HT6 receptors by antagonists like this compound has been shown to modulate multiple neurotransmitter systems, including enhancing cholinergic, glutamatergic, dopaminergic, and noradrenergic neurotransmission.[4] This modulation underlies the observed pro-cognitive, anxiolytic, and antidepressant-like effects in preclinical models, making this compound a compound of significant interest for potential therapeutic applications in conditions like Alzheimer's disease and schizophrenia.[1][5][6]
These application notes provide a comprehensive overview of this compound's pharmacological profile and detailed protocols for its use in behavioral neuroscience research.
Pharmacological Profile
This compound, chemically identified as 4-Iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide, demonstrates high affinity and remarkable selectivity for the 5-HT6 receptor.[2] Its binding characteristics have been thoroughly profiled across various receptor subtypes, confirming its utility as a specific tool for studying 5-HT6 receptor function.
Data Presentation: Receptor Binding and Affinity
The following table summarizes the binding affinities of this compound for the human 5-HT6 receptor and its selectivity over other serotonin receptor subtypes and dopamine (B1211576) receptors.
| Receptor Subtype | pKi (Binding Affinity) | Selectivity vs. 5-HT6 |
| 5-HT6 | 8.53 | - |
| 5-HT1A | 6.19 | >100-fold |
| 5-HT1B | 6.35 | >100-fold |
| 5-HT1D | 6.39 | >100-fold |
| 5-ht1F | 6.20 | >100-fold |
| Dopamine D3 | 6.12 | >100-fold |
| (Data sourced from Hirst et al., 2000)[2] |
Applications in Behavioral Neuroscience
This compound has been employed in a variety of animal models to probe the function of the 5-HT6 receptor in complex behaviors.
-
Cognitive Enhancement: In rodent models of cognitive impairment, this compound has demonstrated procognitive effects. It has been shown to improve performance in the novel object recognition task and to reverse memory deficits induced by the cholinergic antagonist scopolamine (B1681570) in the Morris water maze test.[5][6] These findings suggest a potential role for 5-HT6 antagonists in treating cognitive decline.
-
Anxiolytic and Antidepressant-like Effects: Direct administration of this compound into the hippocampus of rats produced anxiolytic-like effects in the conflict drinking test and antidepressant-like effects in the forced swim test.[7] This indicates that the hippocampus is a key neuroanatomical site for the mood-regulating properties of 5-HT6 receptor antagonists.[7]
-
Regulation of Food Motivation: Studies in non-human primates have shown that acute administration of this compound can significantly reduce motivation for food.[8] This aligns with findings in rodents and suggests that 5-HT6 receptor antagonists could be explored for the treatment of obesity.[8][9]
Data Presentation: Summary of In Vivo Behavioral Studies
| Animal Model | Administration Route | Dose Range | Behavioral Test | Key Finding |
| Rat | Intraperitoneal (IP) | 3 - 30 mg/kg | Novel Object Recognition | Cognition-enhancing effects observed.[5][6] |
| Rat | Intraperitoneal (IP) | 3 - 30 mg/kg | Morris Water Maze | Prevented scopolamine-induced memory deficits.[5][6] |
| Rat | Intraperitoneal (IP) | 3 - 30 mg/kg | Contextual Fear Conditioning | No effect on scopolamine-induced impairment.[5][6] |
| Rat | Intra-hippocampal | 1 µg | Conflict Drinking Test | Anxiolytic-like (anticonflict) effect.[7] |
| Rat | Intra-hippocampal | 3 µg | Forced Swim Test | Antidepressant-like (anti-immobility) effect.[7] |
| Macaque | Systemic (acute) | Not specified | Food-Choice Task | Reduced food motivation.[8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Morris Water Maze (MWM) for Spatial Memory
-
Objective: To assess spatial learning and memory in rodents and to evaluate the ability of this compound to reverse cognitive deficits induced by scopolamine.
-
Animals: Male Wistar rats (250-300g).
-
Apparatus: A circular pool (1.8m diameter) filled with water made opaque with non-toxic paint. A hidden platform (10cm diameter) is submerged 2cm below the water surface. Visual cues are placed around the room.
-
Drug Preparation:
-
This compound: Dissolve in a vehicle of 0.5% methylcellulose (B11928114) or sterile water. Prepare fresh daily.
-
Scopolamine hydrochloride: Dissolve in 0.9% saline.
-
-
Procedure:
-
Habituation: Allow rats to acclimate to the testing room for at least 1 hour before the first trial.
-
Drug Administration:
-
Administer this compound (3-30 mg/kg) or vehicle via intraperitoneal (IP) injection 60 minutes before the start of the first trial.
-
Administer scopolamine (0.5 mg/kg, IP) or saline 30 minutes before the first trial to induce a memory deficit.
-
-
Acquisition Phase (4 days, 4 trials/day):
-
Gently place the rat into the pool facing the wall from one of four randomized starting positions.
-
Allow the rat to search for the hidden platform for a maximum of 60 seconds.
-
If the rat finds the platform, allow it to remain there for 15 seconds. If it fails, guide it to the platform and allow it to stay for 15 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Place the rat in the pool from a novel start position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.
-
-
-
Data Analysis: Analyze escape latencies using a two-way repeated-measures ANOVA. Analyze probe trial data using a one-way ANOVA followed by post-hoc tests.
Protocol 2: Forced Swim Test (FST) for Antidepressant-like Effects
-
Objective: To evaluate the antidepressant-like properties of this compound following intra-hippocampal administration.
-
Animals: Male Wistar rats with stereotaxically implanted cannulae aimed at the hippocampus.
-
Apparatus: A glass cylinder (40cm high, 18cm diameter) filled with water (25°C) to a depth of 15cm.
-
Drug Preparation: Dissolve this compound in artificial cerebrospinal fluid (aCSF) for microinjection.
-
Procedure:
-
Pre-test Session (Day 1): Place each rat in the cylinder for 15 minutes. This is for adaptation and to induce a stable level of immobility.
-
Test Session (Day 2, 24h later):
-
Administer this compound (e.g., 3 µg in a 1 µL volume) or aCSF vehicle via intra-hippocampal microinjection over 60 seconds.
-
30 minutes post-injection, place the rat back into the swim cylinder for a 5-minute test session.
-
Record the session and score the duration of immobility (defined as the time the rat spends floating with only minor movements necessary to keep its head above water).
-
-
-
Data Analysis: Compare the duration of immobility between the this compound and vehicle groups using an independent samples t-test or one-way ANOVA if multiple doses are used.
Visualizations
Signaling Pathway of 5-HT6 Receptor Antagonism
Caption: Mechanism of this compound action at the 5-HT6 receptor.
General Experimental Workflow
Caption: Standard workflow for in vivo behavioral pharmacology studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Selective 5-HT6 Receptor Antagonist Ro4368554 Restores Memory Performance in Cholinergic and Serotonergic Models of… [ouci.dntb.gov.ua]
- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of 5-HT6 antagonists, Ro-4368554 and this compound, in tests used for the detection of cognitive enhancement and antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiolytic-like and antidepressant-like effects produced by the selective 5-HT6 receptor antagonist this compound after intrahippocampal administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound reduces food motivation while blocking 5-HT6 receptors in the non-human primate striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Autoradiography with [¹²⁵I]-SB-258585
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-258585 is a high-affinity antagonist for the serotonin (B10506) 6 (5-HT6) receptor, displaying over 100-fold selectivity over other 5-HT receptor subtypes.[1] Its radioiodinated form, [¹²⁵I]-SB-258585, serves as a valuable tool for the quantitative autoradiographic localization and characterization of 5-HT6 receptors in the brain.[1] This document provides a detailed protocol for the use of [¹²⁵I]-SB-258585 in autoradiography studies, along with data on its binding characteristics and an overview of the 5-HT6 receptor signaling pathway. High levels of specific binding for this radioligand are observed in regions such as the corpus striatum, nucleus accumbens, and olfactory tubercle.[2]
Quantitative Data Summary
The binding characteristics of [¹²⁵I]-SB-258585 have been determined in various tissue preparations. The following tables summarize key quantitative data for easy comparison.
Table 1: Dissociation Constant (Kd) and Maximum Binding Capacity (Bmax) of [¹²⁵I]-SB-258585
| Tissue/Cell Line | Species | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| HeLa cells expressing human 5-HT6 receptors | Human | 0.08 - 0.09 | - | [1] |
| Caudate putamen | Human | 0.80 - 1.3 | 215 ± 41 | [1] |
| Striatum | Rat | 2.8 | 173 ± 23 | [1] |
| Striatum | Pig | 2.8 | 181 ± 25 | [1] |
Table 2: Competition Binding of [¹²⁵I]-SB-258585 with Various Ligands in Human 5-HT6 Receptor Expressing Cells
| Competing Ligand | pKi |
| This compound | 9.09 |
| Methiothepin (B1206844) | 8.87 |
| Clozapine | 8.41 |
| Ritanserin | 7.11 |
| 5-HT | 6.98 |
| Mianserin | 6.94 |
| 5-CT | 6.91 |
| Amitriptyline | 6.84 |
Data synthesized from Hirst et al., 2000.
Experimental Protocols
This section provides a detailed methodology for performing an autoradiography experiment using [¹²⁵I]-SB-258585.
I. Materials and Reagents
-
Radioligand: [¹²⁵I]-SB-258585
-
Brain Tissue: Cryostat-sectioned brain tissue (e.g., rat, human) mounted on gelatin-coated slides.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: Cold (4°C) 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Ligand: 10 µM Methiothepin or 10 µM SB-214111.[1][2]
-
Autoradiography Film or Phosphor Imaging Screens.
-
Radioactivity Standards: Commercially available [¹²⁵I] standards or calibrated [³H] standards.[3][4]
-
Image Analysis System.
II. Tissue Preparation
-
Fresh frozen brain tissue should be stored at -80°C.[4]
-
Allow the tissue to equilibrate to the cryostat temperature (-15°C to -20°C).
-
Section the brain tissue at a thickness of 10-20 µm using a cryostat.[5]
-
Thaw-mount the sections onto gelatin-coated microscope slides.[5]
-
Store the slides with sections at -80°C until use.[5]
III. Autoradiography Protocol
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the slides in incubation buffer for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.[5]
-
-
Incubation:
-
Prepare the incubation solution with [¹²⁵I]-SB-258585 in the incubation buffer. A typical concentration is 0.1 nM.[1]
-
For determining non-specific binding, add 10 µM methiothepin or another suitable antagonist to the incubation solution for a parallel set of slides.[1]
-
Incubate the slides with the radioligand solution for 45-60 minutes at 37°C.[1] Specific binding of [¹²⁵I]-SB-258585 to human caudate putamen membranes reaches equilibrium within 45 minutes.[1]
-
-
Washing:
-
Drying:
-
Dry the slides rapidly under a stream of cool air.
-
IV. Data Acquisition and Analysis
-
Exposure:
-
Appose the dried slides to an autoradiography film or a phosphor imaging screen along with [¹²⁵I] standards.
-
Exposure time will vary depending on the radioactivity but is typically 24-72 hours.
-
-
Image Analysis:
-
Develop the film or scan the phosphor imaging screen to obtain a digital image of the radioligand binding.
-
Using an image analysis system, measure the optical density in different brain regions.
-
Convert the optical density values to fmol/mg tissue using the standard curve generated from the [¹²⁵I] standards.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each region of interest.
-
Visualizations
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gs alpha subunit.[1][6] Activation of the receptor by serotonin (5-HT) leads to an increase in intracellular cyclic AMP (camp), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB, leading to changes in gene expression and neuronal function. Additionally, the 5-HT6 receptor can signal through pathways involving the activation of extracellular signal-regulated kinase (ERK).[5]
Caption: 5-HT6 Receptor Signaling Pathway.
Experimental Workflow for Autoradiography
The following diagram outlines the key steps in the [¹²⁵I]-SB-258585 autoradiography protocol.
Caption: Autoradiography Experimental Workflow.
References
Application Notes and Protocols for Investigating Anxiety-Like Behavior in Rats with SB-258585
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-258585 is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. These receptors are primarily expressed in the central nervous system, with high densities in brain regions implicated in cognition and emotional regulation, such as the hippocampus, striatum, and cortex. Blockade of 5-HT6 receptors has been shown to modulate the activity of various neurotransmitter systems, including cholinergic and glutamatergic pathways, suggesting a potential therapeutic role in a range of neuropsychiatric disorders. Preclinical studies have demonstrated the anxiolytic-like properties of 5-HT6 receptor antagonists, making this compound a valuable pharmacological tool for investigating the role of this receptor in anxiety-like behaviors in rodent models.
These application notes provide a summary of the available data and detailed protocols for using this compound to study anxiety-like behavior in rats.
Data Presentation
The following table summarizes the quantitative data from a key study investigating the anxiolytic-like effects of intrahippocampal administration of this compound in the Vogel conflict test in rats.
| Behavioral Test | Animal Model | Administration Route | Doses Tested (µg) | Effective Anxiolytic-Like Dose (µg) | Key Finding | Reference |
| Vogel Conflict Test | Male Wistar rats | Intrahippocampal | 0.3, 1, 3 | 1 | Showed a significant anticonflict effect, although weaker than diazepam (40 µg).[1][2] | Wesolowska et al., 2007[1][2] |
Note: Currently, there is a lack of publicly available quantitative data for the effects of this compound in other standard anxiety models in rats, such as the elevated plus maze, light/dark box, and social interaction test. The provided protocols below are standardized methods for these tests and can be adapted for use with this compound.
Signaling Pathway
dot digraph "5HT6_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, size="7.6,5", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes SB258585 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HT6R [label="5-HT6 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gs [label="Gαs", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene [label="Gene Transcription", fillcolor="#F1F3F4", fontcolor="#202124"]; Anxiolytic [label="Anxiolytic-like Effects", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges SB258585 -> HT6R [label="Antagonism", color="#EA4335"]; HT6R -> Gs [label="Activates"]; Gs -> AC [label="Activates"]; AC -> cAMP [label="Converts ATP to"]; cAMP -> PKA [label="Activates"]; PKA -> ERK [label="Phosphorylates"]; PKA -> CREB [label="Phosphorylates"]; ERK -> CREB; CREB -> Gene; Gene -> Anxiolytic [style=dashed]; } dot Caption: 5-HT6 Receptor Signaling Pathway and the Action of this compound.
Experimental Workflow
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, size="7.6,5", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Animal_Prep [label="Animal Preparation\n(Male Wistar Rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; Surgery [label="Intrahippocampal Cannulation\n(Stereotaxic Surgery)", fillcolor="#FBBC05", fontcolor="#202124"]; Recovery [label="Post-operative Recovery\n(7-10 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Prep [label="this compound Preparation\n(Dissolved in Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Administration [label="Intrahippocampal Injection\n(1 µg in 1 µL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Behavioral_Test [label="Behavioral Testing\n(e.g., Vogel Conflict Test)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Animal_Prep -> Surgery; Surgery -> Recovery; Recovery -> Administration; Drug_Prep -> Administration; Administration -> Behavioral_Test; Behavioral_Test -> Data_Analysis; } dot Caption: Experimental Workflow for Investigating this compound in Rats.
Experimental Protocols
Drug Preparation
-
Compound: this compound hydrochloride
-
Vehicle: Artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline.
-
Preparation of 1 µg/µL solution:
-
Accurately weigh the required amount of this compound hydrochloride powder.
-
Dissolve the powder in the chosen vehicle to achieve a final concentration of 1 mg/mL.
-
Further dilute this stock solution with the vehicle to the desired final concentration of 1 µg/µL.
-
Vortex the solution until fully dissolved.
-
Filter the final solution through a sterile 0.22 µm syringe filter before injection.
-
Prepare fresh on the day of the experiment.
-
Intrahippocampal Cannulation Surgery
-
Animals: Male Wistar rats (250-300 g). House individually after surgery.
-
Anesthesia: A mixture of ketamine (75 mg/kg, i.p.) and xylazine (B1663881) (10 mg/kg, i.p.).
-
Surgical Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Shave and clean the scalp with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Drill small holes through the skull over the target brain region (dorsal hippocampus) using the following coordinates relative to bregma: Anteroposterior (AP): -3.8 mm; Mediolateral (ML): ±2.5 mm; Dorsoventral (DV): -3.0 mm.
-
Implant guide cannulae (22-gauge) into the drilled holes and secure them to the skull with dental acrylic and jeweler's screws.
-
Insert dummy cannulae into the guide cannulae to maintain patency.
-
Allow the animals to recover for 7-10 days before the behavioral experiments.
-
Vogel Conflict Test
This test is based on the conflict between the motivation to drink water and the aversion to a mild electric shock.
-
Apparatus: An operant chamber with a grid floor connected to a shock generator and a drinking bottle with a metal spout.
-
Procedure:
-
Habituation: Water-deprive the rats for 48 hours. Place each rat in the experimental chamber for a 5-minute habituation session with free access to the water bottle.
-
Testing: 24 hours after habituation, water-deprive the rats again for 24 hours.
-
Administer this compound (1 µg in 1 µL) or vehicle intrahippocampally 15 minutes before the test.
-
Place the rat in the chamber. After the 20th lick, a mild electric shock (e.g., 0.5 mA for 0.5 seconds) is delivered through the drinking spout and the grid floor for every subsequent 20 licks.
-
The test session lasts for 5 minutes.
-
-
Data Collection: Record the total number of licks and the number of shocks received. An increase in the number of punished licks is indicative of an anxiolytic-like effect.
Elevated Plus Maze (EPM) Test
This test assesses anxiety-like behavior by measuring the rodent's exploration of open versus enclosed arms of an elevated maze.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle at the desired dose and route.
-
After the appropriate pre-treatment time, place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
-
Data Collection: Measure the number of entries into and the time spent in the open and closed arms. An increase in the time spent in and/or the number of entries into the open arms suggests an anxiolytic-like effect.
Light/Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas.
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Administer this compound or vehicle.
-
After the pre-treatment period, place the rat in the center of the light compartment.
-
Allow the rat to explore the apparatus for 5-10 minutes.
-
Record the session with a video camera.
-
-
Data Collection: Measure the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment. An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.
Social Interaction Test
This test evaluates anxiety by measuring the extent of social investigation of an unfamiliar conspecific.
-
Apparatus: A neutral, clean cage.
-
Procedure:
-
Habituate the test rat to the apparatus for a set period (e.g., 10 minutes) on consecutive days before the test.
-
On the test day, administer this compound or vehicle to the test rat.
-
After the pre-treatment time, place the test rat in the familiar apparatus with an unfamiliar, weight-matched partner rat.
-
Record the 10-minute session with a video camera.
-
-
Data Collection: Score the duration of active social behaviors, such as sniffing, grooming, and following. An increase in the duration of social interaction suggests an anxiolytic-like effect.
Conclusion
This compound, as a selective 5-HT6 receptor antagonist, shows promise as a tool for investigating the neurobiology of anxiety. The available data from the Vogel conflict test in rats supports an anxiolytic-like profile following intrahippocampal administration. Further research utilizing other established anxiety models, as detailed in these protocols, is warranted to fully characterize the anxiolytic potential of this compound and to elucidate the underlying mechanisms. Researchers should carefully consider the appropriate vehicle, dosage, and administration route for their specific experimental design.
References
Application Notes and Protocols for Intracerebral Administration of SB-258585
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-258585 is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. These receptors are primarily expressed in the central nervous system, with high densities in regions associated with learning, memory, and mood, such as the hippocampus and striatum. Antagonism of the 5-HT6 receptor has been investigated as a potential therapeutic strategy for cognitive disorders, anxiety, and depression. Intracerebral administration of this compound allows for targeted investigation of its effects on specific brain circuits, bypassing the blood-brain barrier and minimizing systemic effects. These application notes provide detailed protocols and quantitative data for the intracerebral use of this compound in preclinical research.
Data Presentation
Table 1: Behavioral Effects of Intrahippocampal this compound Administration in Rats
| Behavioral Test | Species/Strain | Brain Region | This compound Dose | Vehicle | Key Findings | Reference |
| Vogel Conflict Test | Wistar Rat | Hippocampus | 1 µg | Artificial CSF | Showed a significant anxiolytic-like (anticonflict) effect. No effect at 0.3 µg and 3 µg. | [1] |
| Forced Swim Test | Wistar Rat | Hippocampus | 3 µg | Artificial CSF | Produced a marked anti-immobility (antidepressant-like) effect. No effect at 1 µg and 10 µg. | [1] |
Table 2: Neurochemical Effects of Systemic 5-HT6 Receptor Antagonist Administration
| Neurotransmitter | Brain Region | 5-HT6 Antagonist | Change in Extracellular Levels | Species/Strain | Reference |
| Glutamate (B1630785) | Frontal Cortex | SB-271046 (10 mg/kg, s.c.) | ~3-fold increase | Sprague-Dawley Rat | [2][3] |
| Aspartate | Frontal Cortex | SB-271046 (10 mg/kg, s.c.) | ~2-fold increase | Sprague-Dawley Rat | [3] |
| Noradrenaline | Frontal Cortex | SB-271046 | No significant change | Sprague-Dawley Rat | [3] |
| Dopamine | Frontal Cortex | SB-271046 | No significant change | Sprague-Dawley Rat | [3] |
| 5-HT | Frontal Cortex | SB-271046 | No significant change | Sprague-Dawley Rat | [3] |
Note: Data for a closely related 5-HT6 antagonist, SB-271046, are presented to indicate potential neurochemical consequences of 5-HT6 receptor blockade in the brain.
Experimental Protocols
Protocol 1: Stereotaxic Surgery and Intrahippocampal Microinjection of this compound in Rats
1. Materials and Reagents:
-
This compound
-
Vehicle: Artificial cerebrospinal fluid (aCSF) is recommended. A typical composition is (in mM): 124 NaCl, 3 KCl, 2 CaCl2, 1 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose. The solution should be sterile-filtered and pH adjusted to 7.4.
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Microinjection pump and syringe (e.g., 10 µL Hamilton syringe)
-
Injection cannula (e.g., 33-gauge)
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Suturing material or tissue adhesive
-
Animal heating pad
-
Analgesics for post-operative care
2. Surgical Procedure:
-
Anesthetize the rat using an approved anesthetic protocol and mount it in the stereotaxic apparatus. Ensure the head is level between bregma and lambda.
-
Administer a pre-operative analgesic as per institutional guidelines.
-
Shave the scalp and sterilize the surgical area with an appropriate antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda. Position the injection cannula over bregma.
-
Determine the coordinates for the dorsal hippocampus relative to bregma. For rats, typical coordinates are:
-
Anterior-Posterior (AP): -3.8 mm
-
Medial-Lateral (ML): ±2.5 mm
-
Dorsal-Ventral (DV): -3.0 mm from the skull surface.
-
Note: These coordinates should be confirmed with a rat brain atlas and may require adjustment based on the specific strain and age of the animals.
-
-
Drill a small burr hole through the skull at the target ML and AP coordinates.
-
Slowly lower the injection cannula to the target DV coordinate.
-
Infuse this compound solution at a slow rate (e.g., 0.1-0.2 µL/min) to minimize tissue damage. The total volume should be kept low (e.g., 0.5-1.0 µL per side).
-
Leave the cannula in place for an additional 5-10 minutes after the infusion to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the cannula.
-
Suture the incision or close it with tissue adhesive.
-
Administer post-operative analgesics and monitor the animal during recovery on a heating pad.
Protocol 2: Preparation of this compound for Intracerebral Injection
-
This compound is a solid. To prepare a stock solution, dissolve it in a suitable solvent such as DMSO.
-
For the final injection solution, dilute the stock solution in aCSF to the desired final concentration.
-
It is critical to ensure that the final concentration of the initial solvent (e.g., DMSO) in the injected solution is minimal (ideally <1%) to avoid neurotoxicity.
-
The final solution should be sterile-filtered before injection.
-
Prepare fresh solutions on the day of the experiment.
Visualizations
Signaling Pathway of 5-HT6 Receptor Antagonism
Caption: Putative signaling cascade following 5-HT6 receptor antagonism by this compound.
Experimental Workflow for Intracerebral Administration and Behavioral Testing
References
- 1. Anxiolytic-like and antidepressant-like effects produced by the selective 5-HT6 receptor antagonist this compound after intrahippocampal administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 5-HT(6) receptor blockade on the neurochemical outcome of antidepressant treatment in the frontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo effects of the 5-HT6 antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PET Imaging Utilizing SB-258585, a Selective 5-HT6 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of SB-258585 in Positron Emission Tomography (PET) imaging studies targeting the serotonin (B10506) 6 (5-HT6) receptor. This compound is a potent and selective 5-HT6 receptor antagonist. While a dedicated PET radioligand of this compound is not prominently described in the reviewed scientific literature, its application as a selective blocking agent in PET studies is a critical methodology for receptor occupancy studies and for the validation of novel 5-HT6 receptor radiotracers.
This document outlines the in vitro binding properties of this compound, protocols for conducting PET receptor occupancy studies, and details of the 5-HT6 receptor signaling pathway.
Data Presentation: In Vitro Binding Affinity of this compound
The following table summarizes the in vitro binding affinities of this compound for the 5-HT6 receptor across different species and tissues, as determined by radioligand binding assays. This data is essential for designing in vivo PET imaging studies.
| Radioligand | Tissue/Cell Line | Species | pKD / pKi (Mean ± SEM) | Bmax (fmol/mg protein) | Reference |
| [125I]-SB-258585 | Human Recombinant (HeLa cells) | Human | 9.09 ± 0.02 (pKD) | 6100 ± 950 | [1] |
| [125I]-SB-258585 | Caudate Putamen | Human | 8.90 ± 0.02 (pKD) | 215 ± 41 | [1] |
| [125I]-SB-258585 | Striatum | Pig | 8.60 ± 0.10 (pKD) | 181 ± 25 | [1] |
| [125I]-SB-258585 | Striatum | Rat | 8.56 ± 0.07 (pKD) | 173 ± 23 | [1] |
| [125I]-SB-258585 | Human Recombinant | Human | 9.11 ± 0.03 (pKi) | N/A | [2] |
| [125I]-SB-258585 | Native 5-HT6 Receptors | Human | 9.02 ± 0.05 (pKi) | N/A | [2] |
N/A : Not Available
Experimental Protocols
Protocol 1: In Vivo PET Imaging for 5-HT6 Receptor Occupancy by this compound
This protocol describes a typical experimental workflow for determining the in vivo occupancy of 5-HT6 receptors by unlabeled this compound using a validated 5-HT6 PET radioligand (e.g., [18F]2FNQ1P).
1. Subject Preparation:
-
Subjects (e.g., non-human primates or human volunteers) should be fasted for at least 4 hours prior to the scan to minimize potential effects of food intake on cerebral blood flow and radiotracer kinetics.
-
An intravenous catheter should be placed for administration of the radioligand and this compound.
2. Baseline PET Scan:
-
A baseline PET scan is performed to measure the baseline 5-HT6 receptor availability.
-
The subject is positioned in the PET scanner, and a transmission scan is acquired for attenuation correction.
-
A bolus of the 5-HT6 PET radioligand (e.g., [18F]2FNQ1P) is injected intravenously.
-
Dynamic emission data are collected for 90-120 minutes.
-
Arterial blood sampling may be performed to measure the arterial input function for full kinetic modeling.
3. This compound Administration:
-
Following a sufficient washout period after the baseline scan (to allow for radioactive decay), this compound is administered.
-
The dose and route of administration (e.g., intravenous or oral) of this compound should be determined based on preclinical data to achieve a range of receptor occupancies.
4. Post-Dose PET Scan:
-
At a time corresponding to the expected peak plasma concentration or steady-state of this compound, a second PET scan is performed using the same 5-HT6 radioligand.
-
The procedure for the post-dose scan is identical to the baseline scan.
5. Data Analysis:
-
PET images are reconstructed, and regions of interest (ROIs) are drawn on co-registered MRI scans, including the striatum (caudate and putamen), which has high 5-HT6 receptor density, and a reference region with negligible receptor density (e.g., cerebellum).
-
Time-activity curves (TACs) are generated for each ROI.
-
The binding potential (BPND) is calculated for both the baseline and post-dose scans using a suitable kinetic model (e.g., Simplified Reference Tissue Model).
-
Receptor occupancy (RO) is calculated using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] * 100
6. Quantitative Data Summary:
The following table structure should be used to present the quantitative results from the receptor occupancy study.
| Subject ID | This compound Dose (mg/kg) | Baseline BPND (Striatum) | Post-Dose BPND (Striatum) | Receptor Occupancy (%) |
| 1 | X | |||
| 2 | Y | |||
| 3 | Z |
Mandatory Visualization
5-HT6 Receptor Signaling Pathway
Caption: 5-HT6 Receptor Signaling Cascade.
PET Receptor Occupancy Experimental Workflow
Caption: Workflow for a PET Receptor Occupancy Study.
References
Troubleshooting & Optimization
Technical Support Center: SB-258585 and Nootropic Effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the nootropic effects of SB-258585.
Troubleshooting Guide: Unexpected Nootropic Outcomes with this compound
Experiments with this compound, a potent and selective 5-HT6 receptor antagonist, have shown potential for cognitive enhancement. However, researchers may encounter scenarios where the expected nootropic effects are not observed. This guide addresses common issues and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of cognitive enhancement in behavioral tasks. | Inappropriate Animal Model or Task: The cognitive benefits of this compound can be task-specific. While it has shown efficacy in object recognition and scopolamine-induced deficits in the Morris water maze, it has been reported as ineffective in contextual fear conditioning.[1][2] | - Review the literature to select behavioral paradigms where 5-HT6 antagonists have demonstrated positive effects. - Consider the specific cognitive domain you aim to assess (e.g., memory, executive function) and choose the most relevant and sensitive task. |
| Suboptimal Dosage: The dose-response relationship for this compound's nootropic effects may be narrow or biphasic. | - Conduct a dose-response study to determine the optimal effective dose for your specific animal model and behavioral assay. Doses in rodent studies have ranged from 3-30 mg/kg (intraperitoneally).[1][2] | |
| Route and Timing of Administration: The pharmacokinetics of this compound can influence its efficacy. | - Ensure the route of administration (e.g., intraperitoneal, oral) is appropriate and allows for sufficient brain penetration.[3] - Optimize the pre-treatment time to coincide with peak brain concentrations of the compound during the behavioral task. | |
| Inconsistent or contradictory results across experiments. | Variability in Experimental Subjects: Age, species, strain, and even the gut microbiome of experimental animals can influence drug metabolism and response. | - Standardize animal characteristics as much as possible. - Report all subject demographics in detail in your experimental records. |
| Procedural Drift: Minor, undocumented changes in experimental protocols over time can introduce variability. | - Maintain a detailed and consistent experimental protocol. - Implement regular training and calibration for all personnel involved in the experiments. | |
| Observed effects are not aligned with expected nootropic outcomes (e.g., changes in locomotion). | Off-Target Effects or Complex Pharmacology: While this compound is selective, at higher concentrations, off-target effects cannot be entirely ruled out. The 5-HT6 receptor's role in cognition is also complex and not fully understood. | - Use the lowest effective dose to minimize potential off-target effects. - Concurrently measure other behaviors (e.g., locomotor activity) to assess the specificity of the observed cognitive effects.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to produce nootropic effects?
A1: this compound is a potent and selective antagonist of the 5-HT6 serotonin (B10506) receptor.[3] The 5-HT6 receptor is almost exclusively located in the central nervous system, particularly in brain regions associated with cognition like the cortex, hippocampus, and striatum.[4][5][6] Blockade of this receptor is thought to enhance cognitive function by modulating the release of several key neurotransmitters, including acetylcholine, glutamate, dopamine, and norepinephrine, which are crucial for learning and memory processes.[4][5][6][7]
Q2: In which preclinical models has this compound shown cognitive-enhancing effects?
A2: this compound has demonstrated pro-cognitive effects in several animal models, including:
-
Novel Object Recognition Task: This task assesses learning and memory.[1]
-
Morris Water Maze: Specifically, it has been shown to prevent scopolamine-induced deficits in this spatial learning and memory task.[1][2]
It is important to note that the efficacy of this compound can be inconsistent across different cognitive paradigms.[1][2]
Q3: What are some of the reported limitations or lack of efficacy for this compound in preclinical studies?
A3: Despite its promise, the efficacy of this compound is not universally observed across all cognitive tests. For instance, some studies have reported that this compound did not prevent scopolamine-induced impairments in contextual fear conditioning.[1][2] Similarly, it was found to be ineffective against MK-801-induced deficits in contextual fear conditioning and spatial working memory.[1][2] The overall efficacy in animal models for Alzheimer's disease and schizophrenia has been described as rather limited in some studies.[1][2]
Q4: What is the proposed mechanism of action for the nootropic effects of 5-HT6 receptor antagonists?
A4: The blockade of 5-HT6 receptors is believed to disinhibit cortical and limbic neuronal activity. This leads to an increase in the release of several neurotransmitters that play a vital role in cognitive functions. The primary mechanism involves the enhancement of cholinergic and glutamatergic neurotransmission.[6][7] Additionally, modulation of dopaminergic and noradrenergic systems in the frontal cortex has also been implicated.[4][5][7]
Experimental Protocols
Novel Object Recognition (NOR) Task
This protocol is a general guideline and should be adapted to specific laboratory conditions and animal models.
-
Habituation: Individually house animals and handle them for 5-10 minutes daily for at least 3 days prior to the experiment to reduce stress. On the day before the test, allow each animal to freely explore the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes.
-
Training (Familiarization) Phase:
-
Administer this compound or vehicle at the predetermined dose and time before the training phase.
-
Place two identical objects (A1 and A2) in the testing arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Testing (Choice) Phase:
-
After a retention interval (e.g., 1 to 24 hours), return the animal to the testing arena.
-
The arena now contains one familiar object (A) and one novel object (B).
-
Allow the animal to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object.
-
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Scopolamine-Induced Deficit in Morris Water Maze (MWM)
This protocol outlines a common method for inducing a cognitive deficit that can be potentially reversed by a nootropic agent.
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface. Visual cues are placed around the pool.
-
Pre-training: For 1-2 days, train the animals to find a visible platform to ensure they are not motor or visually impaired.
-
Acquisition Phase (4-5 days):
-
Each day, conduct 4 trials per animal. For each trial, the animal is placed in the pool at one of four starting positions.
-
The animal has a set time (e.g., 60 seconds) to find the hidden platform. If it fails, it is guided to the platform.
-
The animal remains on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Drug Administration:
-
Administer scopolamine (B1681570) (to induce a cognitive deficit) and this compound (or vehicle) at appropriate times before the trials.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Compare the escape latencies and path lengths during acquisition between treatment groups. In the probe trial, compare the time spent in the target quadrant.
Visualizations
Caption: Proposed signaling pathway for the nootropic effects of 5-HT6 receptor antagonism.
Caption: A generalized workflow for preclinical assessment of nootropic compounds.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of 5-HT6 antagonists, Ro-4368554 and this compound, in tests used for the detection of cognitive enhancement and antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synapse.patsnap.com [synapse.patsnap.com]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing SB-258585 Concentration for Neuronal Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective 5-HT6 receptor antagonist, SB-258585, in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. By blocking this receptor, it can modulate the release of other neurotransmitters, including acetylcholine (B1216132) and glutamate, which are crucial for cognitive processes like learning and memory. Blockade of 5-HT6 receptors has been shown to improve cognitive performance in various learning and memory models.[1]
Q2: What is a recommended starting concentration for this compound in primary neuronal cultures?
A2: A specific, universally optimal concentration for this compound in all types of neuronal cultures has not been definitively established in the literature. However, based on studies with other selective 5-HT6 receptor antagonists, a starting concentration of around 1 µM can be considered. For instance, the 5-HT6 antagonist SB-399885 was used at 1 µM to study its effects on primary cilia length in cultured striatal neurons.[2] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific neuronal culture system and experimental goals.
Q3: What are the potential off-target effects of this compound in neuronal cultures?
A3: While this compound is a selective 5-HT6 receptor antagonist, high concentrations may lead to off-target effects. It is essential to test a range of concentrations to identify a window where the desired effects are observed without unintended consequences.[3] One study indicated that this compound could potentiate cell death and increase intracellular calcium concentrations in cultured neuronal cell lines.[4]
Q4: How long should I incubate my neuronal cultures with this compound?
A4: The optimal incubation time will depend on the specific biological question you are addressing. For acute effects on signaling pathways, a shorter incubation of minutes to a few hours may be sufficient. For assessing changes in neurite outgrowth or cell viability, longer incubation times of 24 to 72 hours are typically required.[5] A time-course experiment is recommended to determine the ideal duration for your study.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration is too low. | Perform a dose-response study with a wider range of concentrations (e.g., 10 nM to 10 µM). |
| Incubation time is too short. | Conduct a time-course experiment, assessing effects at multiple time points (e.g., 1, 6, 24, 48, 72 hours). | |
| Low or absent 5-HT6 receptor expression in the cultured neurons. | Verify 5-HT6 receptor expression in your specific neuronal culture model using techniques like immunocytochemistry or western blotting. | |
| High levels of neuronal cell death (cytotoxicity) | Concentration of this compound is too high. | Perform a dose-response experiment to determine the IC50 value for cytotoxicity and select a concentration well below this for your experiments. One study noted that this compound can potentiate cell death.[4] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is minimal (typically ≤0.1%) and include a vehicle-only control in all experiments. | |
| Poor initial health of neuronal cultures. | Optimize your primary neuronal culture protocol to ensure high viability before starting the experiment. | |
| Variability in results between experiments | Inconsistent cell plating density. | Standardize the cell seeding density for all experiments. |
| Inconsistent this compound preparation. | Prepare fresh stock solutions of this compound regularly and ensure accurate dilution for each experiment. | |
| Differences in culture age or health. | Use cultures of a consistent age (days in vitro) and monitor their health closely before and during the experiment. |
Data Presentation
Table 1: Suggested Dose-Response Range for this compound in Primary Neuronal Cultures
| Concentration | Suggested Application | Expected Outcome (Hypothetical) |
| 10 nM - 100 nM | Initial screening for non-toxic, effective range. | Minimal to no cytotoxicity, potential for subtle effects on neuronal function. |
| 100 nM - 1 µM | Investigating effects on neurite outgrowth and signaling pathways. | Potential for observing desired biological effects with low cytotoxicity. A 1 µM concentration of a similar antagonist showed effects on cilia length.[2] |
| 1 µM - 10 µM | Determining the upper limit of the effective range and potential toxicity. | Increased likelihood of observing biological effects, but also a higher risk of cytotoxicity and off-target effects. |
| > 10 µM | Investigating cytotoxicity and potential off-target mechanisms. | High probability of significant cell death. This compound has been observed to potentiate cell death.[4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify the highest concentration of this compound that does not induce significant cytotoxicity in primary neuronal cultures.
Methodology:
-
Cell Plating: Plate primary cortical or hippocampal neurons on poly-D-lysine-coated 96-well plates at a density of 5 x 104 cells/well. Culture the cells for 5-7 days in vitro (DIV) to allow for maturation.[6][7]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 10 nM to 100 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤0.1%.
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Assess neuronal viability using a standard method such as the MTT assay or by staining with live/dead cell markers (e.g., Calcein-AM and Propidium Iodide) followed by fluorescence microscopy and cell counting.[8][9]
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Determine the concentration at which a significant decrease in viability is observed.
Protocol 2: Assessing the Effect of this compound on Neurite Outgrowth
Objective: To quantify the effect of a non-toxic concentration of this compound on neurite outgrowth.
Methodology:
-
Cell Plating: Plate primary neurons at a lower density (e.g., 1-2 x 104 cells/well) on poly-D-lysine-coated 24-well plates containing glass coverslips to facilitate imaging of individual neurons.[10]
-
Treatment: Based on the results from Protocol 1, treat the cells with the determined optimal, non-toxic concentration of this compound and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Immunocytochemistry: Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 10% goat serum. Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).[11]
Mandatory Visualization
Caption: 5-HT6 Receptor Signaling Pathway and this compound Inhibition.
Caption: Workflow for Optimizing this compound in Neuronal Cultures.
References
- 1. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. 5-HT6 receptor blockade regulates primary cilia morphology in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Content High-Throughput Assays for Characterizing the Viability and Morphology of Human iPSC-Derived Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary cortical neuronal culture [protocols.io]
- 7. protocols.io [protocols.io]
- 8. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 9. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of SB-258585 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the 5-HT6 receptor antagonist, SB-258585, in in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target binding sites of this compound?
A1: this compound is a highly selective 5-HT6 receptor antagonist. However, in vitro binding assays have revealed modest affinity for other serotonin (B10506) and dopamine (B1211576) receptors. It displays over 100-fold selectivity for the 5-HT6 receptor over all other 5-HT receptors tested. The primary off-target receptors identified are the 5-HT1A, 5-HT1B, 5-HT1D, and Dopamine D2 and D3 receptors.
Q2: What are the potential in vivo physiological consequences of these off-target interactions?
A2: While this compound is generally considered highly selective, its interaction with off-target receptors at higher concentrations could theoretically lead to certain physiological effects. For instance, interactions with 5-HT1A, 1B, and 1D receptors could potentially influence cardiovascular parameters such as heart rate and blood pressure. Engagement of dopamine D2 and D3 receptors might lead to effects on motor function and motivation. A study in non-human primates showed that this compound can reduce food motivation, an effect potentially mediated through the striatum where D2 and D3 receptors are abundant.[1]
Q3: Are there any reported cardiovascular off-target effects of this compound in vivo?
A3: Direct in vivo cardiovascular safety data for this compound is not extensively published. However, the complex role of serotonin receptors in cardiovascular regulation suggests that off-target effects are a theoretical possibility. For example, some 5-HT receptor antagonists have been shown to cause minimal direct hemodynamic effects at therapeutic doses but can influence blood pressure at higher concentrations.[2] Researchers should consider monitoring cardiovascular parameters, especially when using higher doses of this compound.
Q4: What are the potential Central Nervous System (CNS) off-target effects of this compound?
A4: In vivo studies in rodents have primarily focused on the on-target cognitive-enhancing and antipsychotic-like effects of this compound.[3] Off-target CNS effects are not well-documented. However, given its modest affinity for dopamine D2 and D3 receptors, high doses might theoretically lead to extrapyramidal symptoms or changes in motivation and reward pathways. Researchers should carefully observe animals for any unexpected behavioral changes.
Troubleshooting Guides
Issue 1: Unexpected Behavioral Phenotypes
Symptom: Your animals are exhibiting unexpected behaviors such as altered locomotion, stereotypy, or changes in feeding behavior that are not consistent with the expected effects of 5-HT6 receptor antagonism.
Possible Cause: This could be due to off-target effects, particularly at higher doses, leading to the engagement of dopamine D2/D3 receptors or other serotonin receptor subtypes.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to determine if the unexpected behaviors are dose-dependent. Use the lowest effective dose for your primary endpoint to minimize potential off-target effects.
-
Control Experiments: Include a positive control for the observed off-target behavior if possible. For example, if you observe motor deficits, compare the effects of this compound with a known D2 receptor antagonist.
-
Pharmacokinetic Analysis: Measure the plasma and brain concentrations of this compound to ensure that the levels are within a range that is selective for the 5-HT6 receptor.
Issue 2: Inconsistent or Unexplained Physiological Measurements
Symptom: You observe unexpected changes in cardiovascular parameters (e.g., blood pressure, heart rate) or other physiological measures that cannot be readily explained by 5-HT6 receptor blockade.
Possible Cause: Off-target binding to 5-HT1 receptor subtypes could be influencing cardiovascular function.
Troubleshooting Steps:
-
Cardiovascular Monitoring: If your experimental setup allows, continuously monitor heart rate and blood pressure, especially during the initial dosing period and at peak plasma concentrations.
-
Selective Antagonists: In separate experiments, co-administer this compound with selective antagonists for the suspected off-target receptors (e.g., a 5-HT1A antagonist) to see if the unexpected physiological effects are blocked.
-
Consult Safety Pharmacology Literature: Review general safety pharmacology data for 5-HT receptor antagonists to understand potential class-wide cardiovascular effects.[1]
Data Presentation
Table 1: Off-Target Binding Profile of this compound
| Receptor | pKi |
| 5-HT6 (Target) | 8.53 |
| 5-HT1D | 6.39 |
| 5-HT1B | 6.35 |
| 5-HT1A | 6.19 |
| Dopamine D3 | 6.12 |
| Dopamine D2 | <6 |
Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher binding affinity.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Rodents
Objective: To administer this compound to rodents for behavioral or physiological studies.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Syringes and needles for the chosen route of administration (e.g., oral gavage, intraperitoneal injection)
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Suspend the this compound powder in the chosen vehicle. A common vehicle is 0.5% methylcellulose in sterile water.
-
Vortex and/or sonicate the suspension to ensure it is homogenous. Prepare fresh on the day of dosing.
-
-
Administration:
-
Accurately weigh each animal before dosing.
-
Administer the this compound suspension via the chosen route (e.g., intraperitoneal injection or oral gavage). Doses used in rodent studies typically range from 3-30 mg/kg.[3]
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Post-Administration Monitoring:
-
Observe the animals for any immediate adverse reactions.
-
Conduct behavioral testing or physiological measurements at the appropriate time points based on the pharmacokinetic profile of this compound.
-
Protocol 2: Assessment of Potential CNS Off-Target Effects
Objective: To assess potential motor side effects of this compound, which could be indicative of off-target dopamine D2 receptor engagement.
Apparatus:
-
Open field arena
-
Rotarod apparatus
Procedure:
-
Open Field Test:
-
Acclimate the animals to the testing room.
-
Place each animal in the center of the open field arena.
-
Record locomotor activity (distance traveled, rearing frequency) for a defined period (e.g., 10-15 minutes). A significant reduction in locomotor activity at higher doses may suggest sedative or motor-impairing effects.
-
-
Rotarod Test:
-
Train the animals on the rotarod at a constant or accelerating speed until they reach a stable baseline performance.
-
On the test day, administer this compound or vehicle.
-
At the time of expected peak drug concentration, place the animals on the rotarod and measure the latency to fall. A decreased latency to fall compared to the vehicle group could indicate motor coordination deficits.
-
Mandatory Visualization
Caption: Logical relationship of this compound to on-target and potential off-target effects.
Caption: Simplified potential off-target signaling pathway via Dopamine D2/D3 receptors.
Caption: Simplified potential off-target signaling pathway via 5-HT1A/1B/1D receptors.
References
- 1. Cardiovascular effects of serotonin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of SL65.0472, a 5-HT receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 5-HT6 antagonists, Ro-4368554 and this compound, in tests used for the detection of cognitive enhancement and antipsychotic-like activity [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Brain Penetrance of SB-258585
This technical support center is designed for researchers, scientists, and drug development professionals who are working with the 5-HT6 receptor antagonist, SB-258585, and are seeking to optimize its delivery to the central nervous system (CNS). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its brain penetrance important?
A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1] These receptors are almost exclusively located in the central nervous system (CNS), particularly in brain regions associated with cognition and behavior.[2][3] Therefore, for this compound to exert its therapeutic effects for conditions like Alzheimer's disease or schizophrenia, it must effectively cross the blood-brain barrier (BBB) to reach these receptors.[2][4]
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the physicochemical properties of this compound is the first step in troubleshooting its brain penetrance. Key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-Iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide | [1] |
| Molecular Formula | C18H22IN3O3S | [1] |
| Molecular Weight | 487.36 g/mol (free base) | [1] |
| CAS Number | 209480-63-7 | [1] |
Q3: Is this compound a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: Currently, there is a lack of publicly available studies that have definitively characterized this compound as a substrate or non-substrate of P-glycoprotein (P-gp) or other major efflux transporters at the blood-brain barrier. P-gp is a key efflux transporter that actively removes a wide range of compounds from the brain, significantly limiting their CNS exposure. Given that many CNS drug candidates are P-gp substrates, this is a critical parameter to determine experimentally.
Troubleshooting Guides
This section provides guidance on how to identify and address potential issues related to the brain penetrance of this compound.
Problem 1: Low Brain-to-Plasma Concentration Ratio (Kp) in In Vivo Studies
Possible Cause 1: Poor Passive Permeability
-
Explanation: The physicochemical properties of this compound, while not extreme, may not be optimal for passive diffusion across the tight junctions of the blood-brain barrier.
-
Troubleshooting Steps:
-
In Silico Assessment: Utilize computational models to predict passive permeability based on the known structure of this compound.
-
In Vitro Permeability Assay (PAMPA-BBB): Perform a Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier to get a rapid and high-throughput assessment of its passive diffusion potential. A low permeability coefficient (Pe) would suggest that passive diffusion is a limiting factor.
-
Possible Cause 2: Active Efflux by Transporters
-
Explanation: this compound may be a substrate for efflux transporters like P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the brain endothelial cells and back into the bloodstream.
-
Troubleshooting Steps:
-
In Vitro Transporter Assay: Conduct a bidirectional transport assay using cell lines overexpressing specific transporters (e.g., MDCK-MDR1 for P-gp). An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 is a strong indicator of active efflux.
-
In Vivo Co-administration Study: In your animal model, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, zosuquidar). A significant increase in the brain-to-plasma ratio of this compound in the presence of the inhibitor would confirm its role as a P-gp substrate.
-
Possible Cause 3: High Plasma Protein Binding
-
Explanation: Only the unbound fraction of a drug in the plasma is available to cross the blood-brain barrier. If this compound has high affinity for plasma proteins like albumin, its free concentration will be low, thus limiting brain uptake.
-
Troubleshooting Steps:
-
Determine Plasma Protein Binding: Use techniques like equilibrium dialysis or ultrafiltration to determine the fraction of this compound that is unbound in the plasma of the species used in your in vivo studies.
-
Problem 2: Inconsistent or Low Target Engagement in the Brain
Possible Cause: Insufficient Unbound Brain Concentration (Cu,brain)
-
Explanation: Even if the total brain concentration appears adequate, high non-specific binding to brain tissue can result in a low unbound concentration at the 5-HT6 receptor.
-
Troubleshooting Steps:
-
In Vivo Microdialysis: This technique allows for the direct measurement of the unbound concentration of this compound in the brain extracellular fluid, providing the most accurate assessment of target site concentration.
-
Brain Tissue Binding Assay: Determine the fraction of this compound that is unbound in brain homogenate (fu,brain). This, in conjunction with the total brain concentration, can be used to calculate the unbound brain concentration.
-
Experimental Protocols
Protocol 1: In Vitro P-glycoprotein (P-gp) Substrate Assessment using a Bidirectional Transport Assay
Objective: To determine if this compound is a substrate of the P-gp efflux transporter.
Materials:
-
MDCKII-MDR1 (P-gp overexpressing) and MDCKII-wild type (parental) cell lines
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
This compound
-
A known P-gp substrate (e.g., digoxin) as a positive control
-
A known P-gp inhibitor (e.g., zosuquidar)
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding: Seed MDCKII-MDR1 and MDCKII-WT cells onto the Transwell® inserts at a density that will form a confluent monolayer within 4-7 days.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the monolayers with transport buffer.
-
Add transport buffer containing this compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Repeat the process, but add this compound to the basolateral chamber and sample from the apical chamber.
-
-
Inhibitor Control: Repeat the B to A transport experiment in the presence of a P-gp inhibitor in both chambers.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B).
-
Interpretation of Results:
-
An ER > 2 in MDCKII-MDR1 cells and close to 1 in MDCKII-WT cells suggests that this compound is a P-gp substrate.
-
A reduction of the ER in the presence of a P-gp inhibitor further confirms this finding.
Protocol 2: In Vivo Brain-to-Plasma Ratio (Kp) Determination in Rodents
Objective: To determine the total concentration ratio of this compound between the brain and plasma at a steady state.
Materials:
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
This compound formulation for intravenous or oral administration
-
Anesthesia
-
Blood collection supplies (e.g., heparinized tubes)
-
Brain homogenization buffer and equipment
-
LC-MS/MS for quantification
Methodology:
-
Dosing: Administer this compound to the animals. For Kp determination, a constant intravenous infusion is ideal to achieve steady-state concentrations. Alternatively, a single dose can be administered, and samples collected at a time point where pseudo-equilibrium is expected (often at or after Tmax).
-
Sample Collection: At the designated time point, anesthetize the animal and collect a blood sample via cardiac puncture into a heparinized tube.
-
Brain Collection: Immediately following blood collection, perfuse the animal transcardially with saline to remove blood from the brain vasculature.
-
Sample Processing:
-
Centrifuge the blood sample to obtain plasma.
-
Harvest the brain, weigh it, and homogenize it in a known volume of buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the plasma and brain homogenate using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the brain concentration (ng/g of brain tissue).
-
Calculate the Kp value: Kp = Brain Concentration / Plasma Concentration.
-
Visualizations
Signaling Pathway of the 5-HT6 Receptor
The 5-HT6 receptor is primarily coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can modulate the activity of various downstream targets, including the ERK signaling pathway.
Experimental Workflow for Assessing Brain Penetrance
The following diagram outlines a logical workflow for investigating the brain penetrance of a compound like this compound.
References
- 1. Serotonin receptors of type 6 (5-HT6): from neuroscience to clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [125I]-SB-258585 Radioligand Binding Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with [125I]-SB-258585 radioligand binding assays.
Troubleshooting Guide
High Non-Specific Binding (NSB)
Question: My radioligand binding assay using [125I]-SB-258585 is showing high non-specific binding (NSB). What are the potential causes and how can I reduce it?
Answer:
High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax). Non-specific binding is the binding of the radioligand to components other than the receptor of interest, such as lipids, other proteins, and the filter apparatus itself.[1] Ideally, non-specific binding should be less than 50% of the total binding.[1][2] In studies with [125I]-SB-258585, specific binding of over 60% has been reported in native tissues.[3]
Below is a systematic approach to troubleshoot and optimize your assay to reduce high NSB.
Troubleshooting Workflow for High Non-Specific Binding
Caption: A troubleshooting workflow for addressing high non-specific binding.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Radioligand Issues | Use a lower concentration of radioligand: A common starting point is a concentration at or below the Kd value. For [125I]-SB-258585, the Kd is approximately 0.8 nM in recombinant systems and 1.3-2.8 nM in native tissues.[3] Many protocols successfully use 0.1 nM.[3] Check the purity and age of the radioligand: Impurities can contribute to high NSB. Ensure the radiochemical purity is high. Older radioligands may have degraded, leading to increased NSB. |
| Assay Conditions | Modify the assay buffer: The inclusion of Bovine Serum Albumin (BSA) at 0.1-0.5% can help to block non-specific binding sites on the assay tubes and filters.[1] Optimize incubation time and temperature: While equilibrium must be reached for specific binding, excessively long incubation times can increase NSB. For [125I]-SB-258585, incubations are typically performed at 37°C for 45-60 minutes.[3] Increase the volume and/or number of wash steps: Use ice-cold wash buffer to rapidly terminate the binding reaction and remove unbound radioligand.[1] Perform multiple washes (e.g., 3-4 times). |
| Receptor Preparation | Reduce the amount of membrane protein: High protein concentrations can lead to increased NSB. Titrate the amount of membrane protein to find the optimal signal-to-noise ratio. For [125I]-SB-258585 assays, protein concentrations of approximately 15 µg for recombinant cells and 60 µg for brain tissue have been used.[3] Ensure proper homogenization and washing of membranes: This removes endogenous ligands and other substances that may interfere with the assay.[1] |
| Filtration and Apparatus | Pre-soak filters: Soaking filters in a solution of a blocking agent like 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[4] Use appropriate filter material: Glass fiber filters (e.g., GF/B or GF/C) are commonly used.[4][5] Different types may be tested to find one with the lowest NSB for your specific assay.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer composition for a [125I]-SB-258585 binding assay?
A1: A commonly used buffer for [125I]-SB-258585 binding assays contains 50 mM Tris-HCl, 5 mM MgCl2, 0.5 mM EDTA, 10 µM pargyline, and 5 mM ascorbate, with a pH of 7.4.[3]
Q2: How is non-specific binding (NSB) typically determined in a [125I]-SB-258585 assay?
A2: NSB is determined by measuring the binding of [125I]-SB-258585 in the presence of a high concentration of an unlabeled competing ligand. For the 5-HT6 receptor, 10 µM of methiothepin (B1206844) is frequently used to define NSB.[3] Other compounds like clozapine (B1669256) or unlabeled SB-258585 could also be used.
Q3: What are the expected Kd and Bmax values for [125I]-SB-258585 binding?
A3: The reported binding parameters for [125I]-SB-258585 can vary depending on the tissue or cell preparation.
| Preparation | Kd (nM) | Bmax | Reference |
| Human Recombinant 5-HT6 (HeLa cells) | 0.80 ± 0.05 | 6.1 ± 0.95 pmol/mg protein | [3] |
| Human Caudate Putamen | 1.3 | 215 ± 41 fmol/mg protein | [3] |
| Rat Striatum | 2.8 | 173 ± 23 fmol/mg protein | [3] |
| Pig Striatum | 2.8 | 181 ± 25 fmol/mg protein | [3] |
Q4: What is the signaling pathway for the 5-HT6 receptor?
A4: The 5-HT6 receptor is primarily coupled to the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[7][8] This activation of the cAMP/PKA pathway can lead to the phosphorylation of downstream targets. Additionally, the 5-HT6 receptor can engage other signaling pathways, including the mTOR and Fyn-tyrosine kinase pathways, which can modulate neuronal function and gene expression.[7][8][9]
5-HT6 Receptor Signaling Pathways
Caption: Simplified signaling pathways of the 5-HT6 receptor.
Experimental Protocols
Protocol 1: Saturation Binding Assay for [125I]-SB-258585
This protocol is for determining the Kd and Bmax of [125I]-SB-258585.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5 mM EDTA, 10 µM pargyline, 5 mM ascorbate, pH 7.4.
-
Radioligand Stock: Prepare serial dilutions of [125I]-SB-258585 in assay buffer to achieve final concentrations ranging from approximately 0.1 to 25 nM.[3]
-
Unlabeled Ligand for NSB: Prepare a stock solution of 10 µM methiothepin in assay buffer.[3]
-
Receptor Preparation: Prepare membrane homogenates from cells or tissues expressing the 5-HT6 receptor. Determine the protein concentration.
-
-
Assay Procedure:
-
Set up triplicate tubes for total binding and non-specific binding for each radioligand concentration.
-
Total Binding: Add 50 µL of radioligand dilution, 50 µL of assay buffer, and 400 µL of membrane suspension (e.g., 15-60 µg protein).[3]
-
Non-Specific Binding: Add 50 µL of radioligand dilution, 50 µL of 10 µM methiothepin, and 400 µL of membrane suspension.
-
Incubate all tubes at 37°C for 45 minutes.[3]
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each tube through a GF/B or GF/C glass fiber filter (pre-soaked in 0.3% PEI) using a cell harvester.
-
Quickly wash the filters three times with 5 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
Protocol 2: Competition Binding Assay
This protocol is for determining the affinity (Ki) of an unlabeled test compound.
-
Prepare Reagents:
-
Assay Buffer, Radioligand, and Receptor Preparation: As described in Protocol 1.
-
Test Compound: Prepare serial dilutions of the unlabeled test compound (e.g., from 0.03 nM to 10 µM).[3]
-
-
Assay Procedure:
-
Set up triplicate tubes for total binding, non-specific binding, and for each concentration of the test compound.
-
Total Binding: 50 µL assay buffer, 50 µL [125I]-SB-258585 (at a fixed concentration, e.g., 0.1 nM), and 400 µL membrane suspension.
-
Non-Specific Binding: 50 µL of 10 µM methiothepin, 50 µL [125I]-SB-258585, and 400 µL membrane suspension.
-
Competition: 50 µL of test compound dilution, 50 µL [125I]-SB-258585, and 400 µL membrane suspension.
-
Incubate, filter, and wash as described in Protocol 1.
-
-
Quantification and Analysis:
-
Measure radioactivity using a gamma counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 7. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
SB-258585 stability issues in solution
Welcome to the technical support center for SB-258585. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance for the successful use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, with a pKi of approximately 8.6. It exhibits over 100-fold selectivity for the 5-HT6 receptor compared to other serotonin, dopamine, and α-adrenergic receptors.[1] Its primary mechanism of action is to block the binding of the endogenous neurotransmitter serotonin to the 5-HT6 receptor, thereby inhibiting its downstream signaling.
Q2: What is the signaling pathway of the 5-HT6 receptor?
A2: The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that is positively coupled to the Gs alpha subunit. Activation of the 5-HT6 receptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). This compound, as an antagonist, blocks this agonist-induced increase in cAMP.
Q3: How should solid this compound hydrochloride be stored?
A3: Solid this compound hydrochloride should be stored at +4°C.
Q4: How should I prepare stock solutions of this compound hydrochloride?
A4: It is recommended to prepare stock solutions in DMSO at a concentration of up to 50 mM. For aqueous solutions, it is soluble up to 10 mM in water and PBS (pH 7.2).[1] When preparing a stock solution in DMSO, it can be stored at -20°C for up to one month or at -80°C for up to six months.[2] To aid dissolution in DMSO, gentle warming to 60°C and ultrasonication may be used.[2]
Troubleshooting Guide: Stability and Precipitation Issues
Issue 1: My this compound hydrochloride powder is difficult to dissolve.
-
Possible Cause: The compound may have absorbed moisture, or the incorrect solvent is being used.
-
Solution:
Issue 2: A precipitate forms when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause: This is a common issue known as "salting out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is lower.
-
Solution:
-
Pre-warm the aqueous medium: Warming your buffer or cell culture medium to 37°C before adding the DMSO stock can help improve solubility.
-
Add the stock solution dropwise while vortexing: Instead of adding the entire volume of the stock solution at once, add it slowly to the vortexing aqueous solution. This helps to avoid localized high concentrations of the compound that can lead to precipitation.
-
Use a lower concentration stock solution: If precipitation persists, consider preparing a less concentrated DMSO stock solution. This will require adding a larger volume to your aqueous solution, so be mindful of the final DMSO concentration.
-
Maintain a low final DMSO concentration: For most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 0.5% to minimize solvent-induced artifacts.
-
Issue 3: I am observing a loss of compound activity over time in my aqueous working solution.
-
Possible Cause: this compound may be degrading in the aqueous solution. The stability of this compound in aqueous buffers over extended periods, especially at physiological temperatures, has not been extensively reported. As a sulfonamide-containing compound, it may be susceptible to hydrolysis or photodegradation.
-
Solution:
-
Prepare fresh working solutions: It is best practice to prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment.
-
Protect from light: Sulfonamide-containing compounds can be light-sensitive. Protect your stock and working solutions from direct light exposure.
-
Conduct a stability study: If the stability of this compound in your specific experimental buffer and conditions is critical, it is advisable to perform a stability study. This can be done by incubating the compound in the buffer at the experimental temperature and measuring its concentration at different time points using a suitable analytical method like HPLC.
-
Quantitative Data
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| Water | 10 | 5.24 | |
| DMSO | 50 | 26.19 | |
| PBS (pH 7.2) | ~19 | 10 | [1] |
| DMF | ~28.6 | 15 | [1] |
| Ethanol | ~0.48 | 0.25 | [1] |
Table 2: Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid (Hydrochloride) | +4°C | Long-term | |
| DMSO Stock Solution | -20°C | 1 month | [2] |
| DMSO Stock Solution | -80°C | 6 months | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out a precise amount of this compound hydrochloride powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
If necessary, gently warm the solution to 60°C and sonicate briefly until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Working Solution Preparation (e.g., 1 µM in Cell Culture Medium):
-
Pre-warm the desired volume of cell culture medium to 37°C.
-
Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium. For example, to make a 1 µM working solution, you can perform a 1:100 dilution followed by a 1:100 dilution.
-
When diluting, add the this compound solution dropwise to the pre-warmed medium while gently vortexing.
-
Ensure the final DMSO concentration in your working solution is below the tolerance level of your cells (typically ≤ 0.5%).
-
Protocol 2: 5-HT6 Receptor Antagonist Assay using cAMP HTRF
This protocol provides a general framework for a competitive binding assay to measure the antagonism of this compound at the 5-HT6 receptor using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.
-
Cell Preparation:
-
Culture cells stably expressing the human 5-HT6 receptor in the appropriate growth medium.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer (e.g., PBS containing a phosphodiesterase inhibitor like IBMX) to the desired cell density.
-
-
Assay Procedure:
-
Dispense the cell suspension into a 384-well low-volume white plate.
-
Add varying concentrations of this compound (or other test antagonists) to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at room temperature to allow the antagonist to bind to the receptors.
-
Add a fixed concentration of a 5-HT6 receptor agonist (e.g., serotonin) to all wells except for the negative control. The agonist concentration should be at its EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal window.
-
Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow for cAMP production.
-
Lyse the cells and detect the intracellular cAMP levels by adding the HTRF lysis buffer containing the cAMP-d2 acceptor and anti-cAMP-cryptate donor.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader.
-
The HTRF signal is inversely proportional to the amount of cAMP produced.
-
Plot the antagonist concentration versus the HTRF signal and fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Visualizations
Caption: 5-HT6 Receptor Signaling Pathway.
Caption: Workflow for troubleshooting this compound precipitation.
References
Technical Support Center: SB-258585 Dosage and Administration
Welcome to the Technical Support Center for the selective 5-HT6 receptor antagonist, SB-258585. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage adjustment for different animal strains and to address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. These receptors are primarily expressed in the central nervous system, particularly in brain regions associated with cognition and memory, such as the cortex, hippocampus, and striatum.[1] By blocking the 5-HT6 receptor, this compound can modulate the release of other neurotransmitters, including acetylcholine (B1216132) and glutamate, which are crucial for cognitive processes.
Q2: Why is it necessary to adjust the dosage of this compound for different animal strains?
A2: Adjusting the dosage of this compound across different animal strains is critical due to inherent physiological and genetic variations that can significantly impact a drug's pharmacokinetic and pharmacodynamic profile. Factors such as differences in drug metabolism, receptor density and sensitivity, body composition, and overall health status can lead to varied responses to the same dose. For instance, differences in the expression of metabolic enzymes between strains like Wistar and Sprague-Dawley rats can alter the clearance and exposure of a compound. Therefore, a dose that is effective and well-tolerated in one strain may be ineffective or toxic in another.
Q3: What are the common routes of administration for this compound in rodents?
A3: The most common routes of administration for this compound in rodent studies are intraperitoneal (IP) injection and oral gavage (PO). The choice of administration route depends on the experimental design, the desired pharmacokinetic profile, and the formulation of the compound. IP injection typically leads to rapid absorption and systemic distribution, while oral gavage mimics the clinical route of administration for orally available drugs and allows for the study of first-pass metabolism.
Q4: How can I determine the optimal starting dose of this compound for a new animal strain?
A4: A dose-range finding study is essential to determine the optimal starting dose. This typically involves a tiered approach:
-
Literature Review: Begin by reviewing published studies that have used this compound or similar 5-HT6 antagonists in the same or related strains to identify a potential starting dose range.
-
Pilot Study: Conduct a pilot study with a small number of animals from the new strain. Administer a range of doses (e.g., low, medium, and high) to assess for any acute toxicity and to observe the desired pharmacological effect.
-
Pharmacokinetic (PK) Analysis: If possible, collect blood samples at various time points after administration to determine key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). This will provide valuable information on the drug's absorption, distribution, metabolism, and excretion (ADME) profile in the specific strain.
-
Dose-Response Evaluation: Based on the pilot and PK data, design a more extensive dose-response study to identify the dose that produces the desired therapeutic effect with minimal adverse events.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Efficacy at Previously Reported Doses | Strain-specific differences in metabolism leading to lower drug exposure. Incorrect route of administration for the desired effect. Poor formulation and/or solubility of this compound. | Conduct a pharmacokinetic study in the specific strain to determine if drug exposure is sufficient. Consider an alternative route of administration (e.g., IP instead of PO) to bypass first-pass metabolism. Optimize the vehicle to ensure complete dissolution of this compound. Common vehicles include saline with a small percentage of a solubilizing agent like Tween 80 or DMSO. |
| Unexpected Toxicity or Adverse Events | Strain-specific sensitivity to the drug. Incorrect dose calculation or administration. Accumulation of the drug due to slower clearance in the specific strain. | Immediately reduce the dose or discontinue treatment. Verify all dose calculations and administration techniques. Perform a dose-range finding study to establish the maximum tolerated dose (MTD) in the specific strain. Conduct a pharmacokinetic study to assess drug clearance. |
| High Variability in Experimental Results | Inconsistent administration technique. Genetic variability within an outbred animal stock. Environmental factors influencing drug response. | Ensure all personnel are properly trained and standardized on administration procedures. Consider using an inbred strain to reduce genetic variability. Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, diet) for all animals. |
Quantitative Data Summary
While direct comparative pharmacokinetic studies of this compound across different rodent strains are limited in the public domain, the following table provides a summary of dosages used in published studies. It is crucial to note that these values should be used as a starting point and may require optimization for your specific experimental conditions and animal strain.
Table 1: Reported Dosages of this compound in Rodent Studies
| Animal Species/Strain | Route of Administration | Dosage Range | Application | Reference |
| Rat (Lister Hooded) | Intraperitoneal (i.p.) | 5 - 10 mg/kg | Behavioral studies (Cognitive enhancement) | [2] |
| Rat | Intraperitoneal (i.p.) | 3 - 30 mg/kg | Cognitive and antipsychotic-like activity tests |
Note: The lack of publicly available, detailed pharmacokinetic data (Cmax, Tmax, AUC) for this compound across different strains highlights the importance of conducting in-house pharmacokinetic studies when using a new strain or experimental paradigm.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.9% sterile saline)
-
Solubilizing agent (e.g., Tween 80 or DMSO)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
If using a solubilizing agent, first dissolve the this compound powder in a small volume of the agent (e.g., 5-10% of the final volume).
-
Gradually add the vehicle (e.g., saline) to the dissolved compound while continuously vortexing to ensure a homogenous solution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the prepared solution appropriately based on the compound's stability (typically protected from light and refrigerated). It is recommended to prepare fresh solutions for each experiment.
Protocol 2: Intraperitoneal (IP) Injection in Rats
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) or other appropriate disinfectant
-
Animal scale
Procedure:
-
Weigh the rat to accurately calculate the injection volume. The maximum recommended IP injection volume for rats is 10 mL/kg.
-
Gently restrain the rat. One common method is to hold the rat by the base of the tail with one hand and allow it to grasp a surface with its forepaws. Then, gently scruff the loose skin over the shoulders with the other hand.
-
Position the rat so its head is tilted slightly downwards. This allows the abdominal organs to move away from the injection site.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (you should see no fluid enter the syringe).
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
Protocol 3: Oral Gavage in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Flexible or rigid gavage needles (18-20 gauge for adult mice)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct administration volume. The maximum recommended oral gavage volume for mice is 10 mL/kg.
-
Properly restrain the mouse by scruffing the back of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the this compound solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Visualizations
Signaling Pathway of the 5-HT6 Receptor
Caption: Simplified signaling pathway of the 5-HT6 receptor.
Experimental Workflow for Dose Adjustment
Caption: General workflow for adjusting this compound dosage in a new animal strain.
References
- 1. This compound reduces food motivation while blocking 5-HT6 receptors in the non-human primate striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 5-HT6 antagonists, Ro-4368554 and this compound, in tests used for the detection of cognitive enhancement and antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SB-258585 Vehicle Solution for Intraperitoneal Injection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing and administering SB-258585 via intraperitoneal (IP) injection. This resource includes detailed protocols, troubleshooting guides, and frequently asked questions to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for intraperitoneal injection of this compound?
A1: this compound hydrochloride has good solubility in both water and DMSO. For intraperitoneal injections, a co-solvent vehicle is recommended to ensure solubility and minimize irritation. A common and effective vehicle is a mixture of Dimethyl Sulfoxide (DMSO) and sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). It is crucial to keep the final concentration of DMSO as low as possible, ideally below 10% (v/v), to avoid potential toxicity and inflammation.
Q2: What is a typical intraperitoneal dosage of this compound in mice?
A2: Based on published literature, a typical dosage range for this compound administered intraperitoneally in mice is between 3 and 30 mg/kg.[1] The optimal dose will depend on the specific experimental paradigm and research question. It is always recommended to perform a dose-response study to determine the most effective dose for your specific model.
Q3: My this compound solution appears cloudy or has precipitated after adding saline/PBS. What should I do?
A3: Precipitation upon addition of an aqueous solution to a DMSO stock is a common issue. Here are a few troubleshooting steps:
-
Increase the proportion of DMSO: You can try slightly increasing the final DMSO concentration, but be mindful of the potential for toxicity.
-
Warm the solution: Gently warming the solution to 37°C may help to redissolve the compound.
-
Sonication: Brief sonication can help to break up aggregates and improve solubility.
-
Prepare fresh: It is always best to prepare the final injection solution fresh before each experiment to minimize the chances of precipitation.
Q4: What are the potential adverse effects of using a DMSO-based vehicle for IP injections?
A4: While DMSO is a widely used solvent, high concentrations can cause localized irritation, inflammation, and pain at the injection site. In some cases, it may also lead to systemic toxicity. To mitigate these risks, always use the lowest effective concentration of DMSO and include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and administration of this compound for intraperitoneal injection.
| Problem | Possible Cause | Solution |
| Precipitation of this compound in the final solution | The aqueous component was added too quickly to the DMSO stock. The final concentration of the compound is too high for the chosen vehicle composition. | Add the saline or PBS dropwise to the DMSO stock while vortexing. Decrease the final concentration of this compound. Slightly increase the percentage of DMSO in the final vehicle (not exceeding 10%). |
| Animal shows signs of distress after injection (e.g., writhing, lethargy) | The injection was administered too quickly. The vehicle solution is irritating. The needle may have punctured an internal organ. | Administer the injection slowly and steadily. Ensure the final DMSO concentration is as low as possible. Review and refine your injection technique to ensure proper placement in the peritoneal cavity.[2][3] |
| Inconsistent experimental results | Inaccurate dosing due to precipitation or improper mixing. Variability in injection technique. Degradation of the compound. | Prepare fresh solutions for each experiment and ensure the compound is fully dissolved. Standardize the injection procedure among all personnel. Store the this compound stock solution appropriately and protect it from light. |
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation of an this compound hydrochloride vehicle solution.
| Parameter | Value | Notes |
| Molecular Weight (HCl salt) | 523.82 g/mol | |
| Solubility in Water | Up to 10 mM | |
| Solubility in DMSO | Up to 50 mM | |
| Recommended Final DMSO Concentration | < 10% (v/v) | To minimize toxicity. |
| Typical IP Dose in Mice | 3 - 30 mg/kg | [1] |
| Maximum IP Injection Volume in Mice | 10 mL/kg | [2] |
Experimental Protocol: Preparation of this compound Vehicle Solution for Intraperitoneal Injection
This protocol provides a step-by-step guide for preparing a 1 mg/mL solution of this compound in a vehicle of 5% DMSO in sterile saline.
Materials:
-
This compound hydrochloride
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Calculate the required amount of this compound:
-
For a final concentration of 1 mg/mL, weigh out the desired amount of this compound hydrochloride. For example, to prepare 1 mL of solution, weigh 1 mg of the compound.
-
-
Prepare the vehicle:
-
To prepare a 5% DMSO in saline solution, mix 50 µL of DMSO with 950 µL of sterile saline.
-
-
Dissolve this compound in DMSO:
-
Add the appropriate volume of DMSO to the weighed this compound. For a 1 mg/mL final solution in 5% DMSO, you would first dissolve 1 mg of this compound in 50 µL of DMSO.
-
Vortex or gently sonicate until the compound is completely dissolved.
-
-
Prepare the final injection solution:
-
Slowly add the sterile saline to the DMSO-drug solution while vortexing. For the 1 mL example, add 950 µL of saline.
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
-
Administration:
-
Draw the required volume of the final solution into a sterile syringe fitted with a 25-27 gauge needle.
-
Administer the solution via intraperitoneal injection to the animal. The injection volume should not exceed 10 mL/kg of body weight.[2]
-
Visualizations
References
Technical Support Center: Minimizing SB-258585 Toxicity in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with the long-term administration of SB-258585, a selective 5-HT6 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1] Its mechanism of action involves blocking the activity of this receptor, which is almost exclusively expressed in the central nervous system (CNS), particularly in brain regions associated with cognition and memory. By antagonizing the 5-HT6 receptor, this compound can modulate the levels of other neurotransmitters, such as acetylcholine (B1216132) and glutamate, which is believed to be the basis for its potential cognitive-enhancing effects.
Q2: What are the known or potential toxicities of this compound in long-term studies?
Specific long-term toxicity data for this compound is not extensively published. However, based on the pharmacology of 5-HT6 receptor antagonists and findings from preclinical studies of similar compounds, potential areas of concern include:
-
Central Nervous System (CNS) Effects: As the primary target is within the CNS, behavioral changes, and neurological signs should be closely monitored.
-
Cholinergic Effects: Some 5-HT6 receptor antagonists have been reported to cause a "stretching syndrome" in rodents, which is thought to be mediated by an increase in cholinergic activity.[2]
-
Gastrointestinal Effects: Although 5-HT6 receptors are primarily in the CNS, alterations in serotonergic signaling can sometimes influence gut motility.
-
Liver Metabolism: As with many xenobiotics, the potential for effects on the liver due to long-term metabolism of the compound should be considered.
Q3: How can I determine a safe starting dose for my long-term study?
A critical first step is to conduct a dose-range finding study. This involves administering escalating single doses of this compound to a small group of animals to determine the maximum tolerated dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity. For long-term studies, it is advisable to use doses below the MTD.
Q4: What are the key monitoring parameters during a long-term toxicity study with this compound?
Regular and systematic monitoring is crucial for early detection of potential toxicity. Key parameters include:
| Parameter Category | Specific Observations | Frequency |
| Clinical Observations | Changes in posture, gait, activity level, and behavior (e.g., "stretching syndrome"). Presence of tremors or convulsions. | Daily |
| Body Weight | Consistent and accurate body weight measurements. | At least weekly |
| Food and Water Intake | Measurement of daily consumption. | At least weekly |
| Hematology | Complete blood count (CBC) to assess for changes in red and white blood cells, and platelets. | Baseline, mid-study, and termination |
| Clinical Chemistry | Serum chemistry panel to evaluate liver function (e.g., ALT, AST, ALP) and kidney function (e.g., BUN, creatinine). | Baseline, mid-study, and termination |
| Histopathology | Microscopic examination of major organs and tissues, with a particular focus on the brain and liver. | At study termination |
Q5: What is the importance of a "recovery group" in a long-term toxicity study?
A recovery group consists of animals that are treated with this compound for a specified period and then allowed a treatment-free period before euthanasia. This helps to determine if any observed toxic effects are reversible or persistent. The inclusion of a recovery group is highly recommended for long-term studies.
Troubleshooting Guides
Issue 1: Unexpected high mortality or severe adverse effects at the intended chronic dose.
| Possible Cause | Troubleshooting Step |
| Incorrect Dose Calculation or Formulation Error | Verify all dose calculations. Re-analyze the formulation to confirm the concentration and homogeneity of this compound. |
| Species or Strain Sensitivity | The chosen animal model may be particularly sensitive to this compound. Consider conducting a pilot study in a different strain or species. |
| Route of Administration Issue | The chosen route of administration may lead to unexpectedly high bioavailability or local tissue irritation. Evaluate alternative routes if appropriate. |
Issue 2: Animals are exhibiting significant weight loss.
| Possible Cause | Troubleshooting Step |
| Reduced Food and Water Intake | This could be a direct effect of the compound on appetite or a secondary effect of general malaise. Ensure easy access to palatable food and water. Consider providing nutritional supplements. |
| Gastrointestinal Toxicity | Assess for signs of gastrointestinal distress such as diarrhea or changes in fecal output. |
| Systemic Toxicity | Significant weight loss can be an indicator of systemic toxicity affecting major organs. Review clinical chemistry and hematology data. |
Issue 3: Observation of "stretching and yawning" syndrome.
| Possible Cause | Troubleshooting Step |
| Cholinergic Hyperactivity | This is a known class effect of some 5-HT6 receptor antagonists.[2] Document the frequency and severity of these behaviors. |
| Dose-Related Effect | Determine if the incidence of this syndrome is dose-dependent. A lower dose may mitigate this effect while retaining efficacy. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study (Acute MTD Determination)
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats), with an equal number of males and females.
-
Group Size: Use a small number of animals per group (e.g., n=3-5 per sex).
-
Dosing: Administer single escalating doses of this compound via the intended route of administration for the long-term study. Include a vehicle control group.
-
Observation Period: Monitor animals closely for clinical signs of toxicity for at least 7-14 days post-dose.
-
Endpoint: Determine the highest dose at which no severe toxicity or mortality is observed. This is the MTD.
Protocol 2: General Long-Term Toxicity Study Design
-
Animal Model: Use a well-characterized rodent species.
-
Group Size: A larger group size is required for statistical power (e.g., n=10-15 per sex per group).
-
Dose Levels: Include a vehicle control group, a low-dose group, a mid-dose group, and a high-dose group (typically not exceeding the MTD).
-
Dosing Duration: The duration should be relevant to the intended clinical use (e.g., 3 months, 6 months).
-
Monitoring: Implement the comprehensive monitoring plan as outlined in the FAQs.
-
Recovery Group: Include a satellite group of animals at the high dose and control levels that will undergo a treatment-free recovery period.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect tissues for histopathological examination.
Visualizations
Caption: 5-HT6 Receptor Signaling Pathway and the Action of this compound.
References
Validation & Comparative
A Comparative Guide to SB-258585 and Other 5-HT6 Receptor Antagonists for Preclinical Research
This guide provides a comprehensive comparison of the 5-HT6 receptor antagonist SB-258585 with other notable antagonists, offering researchers, scientists, and drug development professionals a detailed resource for selecting appropriate tools for their studies. The information presented is supported by experimental data from peer-reviewed literature, focusing on binding affinities, in vivo efficacy, and the underlying signaling pathways.
Introduction to 5-HT6 Receptor Antagonism
The serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a promising target for the treatment of cognitive deficits associated with neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] Antagonism of the 5-HT6 receptor has been shown to modulate the activity of multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, leading to procognitive effects in various preclinical models.[3][4] this compound is a selective and high-affinity 5-HT6 receptor antagonist that has been widely used as a research tool to investigate the therapeutic potential of this mechanism.
Comparative Pharmacological Data
The selection of a 5-HT6 receptor antagonist for research purposes often begins with an evaluation of its binding affinity (Ki or pKi) for the target receptor. A higher pKi value indicates a stronger binding affinity. The following table summarizes the reported binding affinities of this compound and other commonly studied 5-HT6 antagonists.
| Compound | pKi / Ki (5-HT6 Receptor) | Species | Reference |
| This compound | 8.53 (pKi) | Human | [1][5] |
| Ro-4368554 | 9.4 (pKi) | Human | [5] |
| Idalopirdine (Lu AE58054) | 0.83 nM (Ki) | Human | [6] |
| Intepirdine (SB-742457) | - | - | [7] |
| SUVN-502 (Masupirdine) | 2.04 nM (Ki) | Human | [8] |
In Vivo Efficacy in Cognitive Models
The therapeutic potential of 5-HT6 receptor antagonists is primarily assessed through their ability to improve cognitive performance in animal models. The Morris water maze (MWM) and the novel object recognition (NOR) test are two of the most widely used behavioral paradigms for evaluating spatial and recognition memory, respectively.
Scopolamine-Induced Cognitive Deficit Model
Scopolamine (B1681570), a muscarinic receptor antagonist, is used to induce transient cognitive impairment in rodents, mimicking certain aspects of cholinergic dysfunction observed in Alzheimer's disease.[9][10]
| Compound | Animal Model | Cognitive Task | Effective Dose Range (mg/kg, i.p.) | Outcome | Reference |
| This compound | Rat | Morris Water Maze | 3-30 | Reversed scopolamine-induced deficit | [11] |
| This compound | Rat | Novel Object Recognition | 3-30 | Showed cognition-enhancing effects | [11] |
| Ro-4368554 | Rat | Morris Water Maze | 1-10 | Did not prevent scopolamine-induced deficit | [11] |
| Ro-4368554 | Rat | Novel Object Recognition | 1-10 | Showed cognition-enhancing effects | [11] |
| Idalopirdine | Rat | Novel Object Recognition | 5-20 (p.o.) | Reversed PCP-induced cognitive impairment | [6] |
| Intepirdine | Rat | - | - | Reported to reverse learning deficits | [7] |
| SUVN-502 | Rat | Morris Water Maze & NOR | - | Reversed scopolamine-induced amnesia | [12] |
Signaling Pathways of the 5-HT6 Receptor
The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of the G-protein complex. Activation of the receptor leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This signaling cascade activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB, ultimately influencing gene expression and neuronal function.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the characterization of 5-HT6 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Protocol Details:
-
Membrane Preparation: Homogenize tissues or cells expressing the 5-HT6 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled 5-HT6 receptor ligand (e.g., [3H]-LSD) and a range of concentrations of the unlabeled antagonist being tested.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the antagonist. The concentration at which 50% of the specific binding is inhibited (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Morris Water Maze (MWM) for Scopolamine-Induced Amnesia
This test assesses spatial learning and memory in rodents.[1][2][5]
Protocol Details:
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer scopolamine (e.g., 0.5-1 mg/kg, i.p.) to induce cognitive deficits, typically 30 minutes before the training session. The test antagonist is administered at a specified time before or after scopolamine, depending on the experimental design.
-
Training (Acquisition Phase): Over several consecutive days, each animal undergoes multiple trials per day. For each trial, the animal is placed in the water at one of four quasi-random starting positions and allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded. If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
Probe Trial (Memory Retention): On the day after the last training session, the escape platform is removed from the pool. The animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.
-
Data Analysis: Compare the escape latencies during training and the time spent in the target quadrant during the probe trial between different treatment groups.
Novel Object Recognition (NOR) Test
This test evaluates an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.[13][14][15][16][17][18]
Protocol Details:
-
Apparatus: An open-field arena. A set of different objects that are of similar size and material but have distinct shapes and colors.
-
Habituation: On the first day, allow each animal to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Familiarization Phase (T1): On the second day, place two identical objects in the arena. Place the animal in the arena and allow it to explore the objects for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Test Phase (T2): After a retention interval (e.g., 1 to 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and the novel object is recorded for a set duration (e.g., 5 minutes).
-
Data Analysis: Calculate a discrimination index (DI) or recognition index (RI) to quantify memory. A common formula is: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher positive index indicates better recognition memory.
Conclusion
This compound remains a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in cognitive processes. Its high affinity and selectivity, coupled with demonstrated efficacy in preclinical models of cognitive impairment, make it a reliable standard for comparison. However, the development of other antagonists such as Ro-4368554, idalopirdine, intepirdine, and SUVN-502, each with their unique pharmacological profiles, provides researchers with a broader range of tools to dissect the complex biology of the 5-HT6 receptor and its potential as a therapeutic target. The choice of a specific antagonist should be guided by the specific research question, considering factors such as binding kinetics, selectivity profile, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a foundation for the rigorous evaluation of these and future 5-HT6 receptor antagonists.
References
- 1. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT6 receptor antagonists enhance retention of a water maze task in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. coconote.app [coconote.app]
- 6. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzforum.org [alzforum.org]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. Improvement of cognitive deficit of curcumin on scopolamine-induced Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of 5-HT6 antagonists, Ro-4368554 and this compound, in tests used for the detection of cognitive enhancement and antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. methods:novelobjectrecognition [Forgetting & Memory Lab] [hardtlab.com]
- 14. 5-HT6 receptor antagonists reverse delay-dependent deficits in novel object discrimination by enhancing consolidation--an effect sensitive to NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 18. Novel Object Recognition [protocols.io]
A Comparative Analysis of SB-258585 and Ro-4368554 for Cognitive Enhancement
In the landscape of cognitive enhancement research, the blockade of the 5-hydroxytryptamine-6 (5-HT6) receptor has emerged as a promising strategy. This guide provides a detailed comparison of two selective 5-HT6 receptor antagonists, SB-258585 and Ro-4368554, summarizing their performance in preclinical models of cognition and related neuropsychiatric domains. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an informed perspective on the therapeutic potential and differential pharmacological profiles of these compounds.
Mechanism of Action: 5-HT6 Receptor Antagonism
Both this compound and Ro-4368554 exert their primary pharmacological effect by acting as antagonists at the 5-HT6 receptor.[1][2] These receptors are almost exclusively expressed in the central nervous system, with high densities in brain regions critical for learning and memory, such as the hippocampus and striatum.[3] Blockade of 5-HT6 receptors is understood to enhance cognitive performance by modulating the activity of multiple neurotransmitter systems.[4][5] This is largely attributed to an increase in cholinergic and glutamatergic neurotransmission, both of which are pivotal for synaptic plasticity and memory formation.[3][4][6]
Quantitative Comparison of Preclinical Efficacy
The following tables summarize the key findings from a head-to-head comparative study by Gravius et al. (2011), which evaluated the effects of this compound and Ro-4368554 in various rodent models.
Table 1: Efficacy in Cognitive Enhancement Models
| Behavioral Assay | Model | This compound | Ro-4368554 | Key Finding |
| Object Recognition Test | Novel Object Recognition | Effective | Effective | Both compounds demonstrated pro-cognitive effects in this model of recognition memory.[1][2] |
| Morris Water Maze | Scopolamine-induced deficit | Effective | Ineffective | Only this compound was able to ameliorate the spatial learning and memory deficits induced by the cholinergic antagonist scopolamine (B1681570).[1][2] |
| Contextual Fear Conditioning | Scopolamine-induced deficit | Ineffective | Ineffective | Neither antagonist could reverse the fear-associated memory impairment caused by scopolamine.[1][2] |
| Contextual Fear Conditioning | MK-801-induced deficit | Ineffective | Ineffective | Both compounds failed to mitigate the cognitive deficits induced by the NMDA receptor antagonist MK-801.[1][2] |
| Spatial Working Memory | MK-801-induced deficit | Ineffective | Ineffective | No improvement in spatial working memory was observed with either compound in the presence of MK-801-induced deficits.[1][2] |
Table 2: Effects on Models Relevant to Antipsychotic Activity
| Behavioral Assay | Model | This compound | Ro-4368554 | Key Finding |
| Prepulse Inhibition | Apomorphine-induced deficit | Ineffective | Effective | Ro-4368554, but not this compound, reversed the sensorimotor gating deficits induced by the dopamine (B1211576) agonist apomorphine.[1][2] |
| Hyperlocomotion | Amphetamine-induced | Ineffective | Ineffective | Neither compound had an effect on amphetamine-induced hyperactivity, a model for psychosis.[1][2] |
Experimental Protocols
A brief overview of the methodologies for the key experiments cited is provided below.
-
Novel Object Recognition Test: This task assesses an animal's ability to recognize a novel object in a familiar environment. During the acquisition phase, rats are exposed to two identical objects. After a delay, one of the objects is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured as an index of recognition memory.
-
Morris Water Maze: This is a test of spatial learning and memory. A rat is placed in a circular pool of opaque water and must learn to locate a hidden platform to escape. The time taken to find the platform (escape latency) and the path taken are recorded over several trials. To test for memory deficits, a cholinergic antagonist like scopolamine can be administered.
-
Contextual Fear Conditioning: This paradigm evaluates fear-associated learning and memory. An animal is placed in a novel chamber (context) and receives a mild footshock paired with an auditory cue. Memory is assessed by the degree of freezing behavior (a fear response) when the animal is re-exposed to the context or the cue.
-
Prepulse Inhibition (PPI): PPI is a measure of sensorimotor gating, a process that is deficient in some psychiatric disorders like schizophrenia. A weak auditory stimulus (prepulse) is presented shortly before a startling auditory stimulus (pulse). A normal response is a reduction in the startle reflex to the pulse. The ability of a drug to reverse a deficit in PPI induced by a psychomimetic agent (e.g., apomorphine) is assessed.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for 5-HT6 receptor antagonists and a generalized experimental workflow for their preclinical evaluation.
Caption: Proposed signaling pathway of 5-HT6 receptor antagonists.
Caption: Generalized experimental workflow for preclinical cognitive testing.
Summary and Conclusion
The available preclinical data indicates that both this compound and Ro-4368554 exhibit pro-cognitive properties, particularly in the domain of recognition memory. However, a clear differentiation in their efficacy profiles exists. This compound demonstrated a broader effect in ameliorating cholinergic-induced deficits in spatial memory, a key finding that may be relevant for conditions with cholinergic dysfunction like Alzheimer's disease. Conversely, Ro-4368554 showed a unique ability to reverse sensorimotor gating deficits, suggesting a potential utility in psychiatric disorders characterized by such impairments.
It is important to note that the overall efficacy of both compounds in the tested animal models for Alzheimer's disease and schizophrenia was considered limited.[1][2] Neither compound was effective against cognitive deficits induced by the glutamatergic antagonist MK-801, suggesting their therapeutic window may be more targeted towards specific neurochemical imbalances.
References
- 1. Effects of 5-HT6 antagonists, Ro-4368554 and this compound, in tests used for the detection of cognitive enhancement and antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the novel 5-HT(6) receptor antagonist RO4368554 in rat models for cognition and sensorimotor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating SB-258585 Effects: A Comparative Analysis with 5-HT6 Genetic Knockdown
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological effects of the 5-HT6 receptor antagonist, SB-258585, with the genetic knockdown of the 5-HT6 receptor. This guide provides supporting experimental data, detailed methodologies, and visual representations of key biological pathways.
The serotonin (B10506) 6 (5-HT6) receptor has emerged as a promising target for cognitive enhancement in various neurological and psychiatric disorders. Pharmacological blockade of this receptor with antagonists like this compound has consistently shown pro-cognitive effects in preclinical studies. However, understanding the full spectrum of the 5-HT6 receptor's function requires a multi-faceted approach, including the validation of pharmacological findings with genetic models. This guide provides a detailed comparison of the effects of this compound with those observed in 5-HT6 receptor knockout (KO) or knockdown models, offering a deeper understanding of the receptor's role in cognition and behavior.
Contrasting Effects on Cognition and Anxiety
A striking divergence is observed in the cognitive and behavioral phenotypes resulting from pharmacological blockade versus genetic deletion of the 5-HT6 receptor. While this compound and other 5-HT6 antagonists are known to improve learning and memory, genetic knockout of the 5-HT6 receptor leads to cognitive impairments.[1] This suggests that the acute pharmacological inactivation of the receptor produces distinct effects from its lifelong absence, which may involve developmental compensations.
Cognitive Performance in the Morris Water Maze
The Morris water maze is a widely used behavioral task to assess spatial learning and memory. In this test, rodents must learn the location of a hidden platform in a pool of water, using distal visual cues. Escape latency, the time taken to find the platform, is a key measure of cognitive function.
| Treatment/Genetic Model | Animal Model | Key Finding | Reference |
| This compound | Rats | Reversed scopolamine-induced deficits in the Morris water maze test. | [2][3] |
| 5-HT6 Knockout | Mice | Exhibited decreased learning and memory in the Morris water maze. | [1] |
Anxiety-Like Behavior in the Elevated Plus Maze
The elevated plus maze is a standard test for assessing anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. A decrease in the time spent in the open arms is indicative of increased anxiety.
| Treatment/Genetic Model | Animal Model | Key Finding | Reference |
| This compound | Rats | Did not consistently show anxiolytic effects; some studies question its anxiolytic potential. | [4] |
| 5-HT6 Knockout | Mice | Showed abnormal anxiety levels, spending less time in the central area of an open-field test. | [1] |
Divergent Signaling Pathways and Cellular Mechanisms
The 5-HT6 receptor is a Gs-protein coupled receptor that canonically activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). However, recent research has unveiled a more complex signaling network associated with this receptor, including pathways involving the mechanistic target of rapamycin (B549165) (mTOR), cyclin-dependent kinase 5 (Cdk5), and Fyn kinase.[3][5][6] The differential effects of this compound and genetic knockdown can be partially attributed to their distinct impacts on these signaling cascades.
For instance, 5-HT6 receptor knockout mice have been shown to have decreased levels of cAMP.[1] This contrasts with the presumed mechanism of an antagonist like this compound, which would block agonist-induced cAMP production but might not affect the basal activity of the receptor in the same manner as its complete absence.
Figure 1: Logical relationship between pharmacological blockade and genetic knockdown of the 5-HT6 receptor and their respective cognitive outcomes.
Figure 2: Overview of the major signaling pathways associated with the 5-HT6 receptor.
Experimental Protocols
This section provides a general overview of the methodologies used in the cited studies. For detailed protocols, please refer to the original publications.
Generation of 5-HT6 Knockout Mice
5-HT6 knockout mice are typically generated using homologous recombination in embryonic stem cells. A targeting vector is designed to disrupt the 5-HT6 receptor gene (Htr6), often by replacing a critical exon with a selectable marker cassette. The modified embryonic stem cells are then injected into blastocysts to create chimeric mice, which are subsequently bred to establish a germline transmission of the null allele. Confirmation of the knockout is performed using PCR genotyping and Western blotting to verify the absence of the 5-HT6 receptor protein.
Morris Water Maze Protocol
-
Apparatus: A circular pool (approximately 1.5 meters in diameter) is filled with water made opaque with non-toxic white paint or milk powder. A small escape platform is submerged just below the water's surface. The pool is located in a room with various distal visual cues.
-
Acquisition Phase: Mice or rats are given several trials per day for consecutive days to learn the location of the hidden platform from different starting positions. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
Elevated Plus Maze Protocol
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by walls.
-
Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes).
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using an automated tracking system. An increase in the proportion of time spent in the open arms is interpreted as a decrease in anxiety-like behavior.
Figure 3: A simplified experimental workflow for comparing the behavioral effects of this compound and 5-HT6 genetic knockdown.
Conclusion
The comparison between the effects of the 5-HT6 receptor antagonist this compound and 5-HT6 genetic knockdown reveals a complex role for this receptor in the central nervous system. The pro-cognitive effects of this compound highlight the therapeutic potential of targeting this receptor for cognitive enhancement. Conversely, the cognitive deficits observed in 5-HT6 knockout mice suggest that the lifelong absence of the receptor is detrimental to normal cognitive function, possibly due to its role in neuronal development and the establishment of neural circuits. These findings underscore the importance of using both pharmacological and genetic tools to fully elucidate the function of a drug target and to validate its therapeutic potential. Future research should focus on conditional knockout models to dissect the temporal and region-specific roles of the 5-HT6 receptor in cognition and behavior.
References
- 1. 5‐HT6R null mutatrion induces synaptic and cognitive defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SB-258585 and SB-399885 in Preclinical Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent 5-HT6 receptor antagonists, SB-258585 and SB-399885, which have been investigated for their therapeutic potential in treating cognitive deficits associated with schizophrenia. By objectively presenting experimental data, this document aims to assist researchers in making informed decisions for future preclinical studies.
Executive Summary
Both this compound and SB-399885 are selective antagonists of the 5-hydroxytryptamine-6 (5-HT6) receptor, a promising target for improving cognitive function in schizophrenia. Preclinical evidence suggests that both compounds can ameliorate cognitive deficits in various animal models. SB-399885 generally exhibits higher binding affinity for the 5-HT6 receptor compared to this compound. While both compounds have shown efficacy in models of learning and memory, their performance can vary depending on the specific cognitive domain and the animal model used. This guide will delve into their receptor binding profiles, pharmacokinetic properties, and efficacy in key behavioral paradigms relevant to schizophrenia.
Data Presentation
Table 1: Receptor Binding Affinity and Pharmacokinetic Profile
| Parameter | This compound | SB-399885 | Source(s) |
| Receptor Binding Affinity (pKi) | |||
| Human 5-HT6 Receptor (recombinant) | 8.53 | 9.11 ± 0.03 | [1] |
| Native 5-HT6 Receptor | Not specified | 9.02 ± 0.05 | [1] |
| In Vivo Receptor Occupancy (ED50) | |||
| ex vivo [¹²⁵I]this compound binding inhibition (rat, p.o.) | Not specified | 2.0 ± 0.24 mg/kg | [1] |
| Pharmacokinetics (Rat, oral) | |||
| Bioavailability | Data not available | Data not available | |
| Half-life (t½) | Data not available | Data not available | |
| Cmax | Data not available | Data not available | |
| Tmax | Data not available | Data not available | |
| Effective Dose in Behavioral Models (Rat) | |||
| Novel Object Recognition | 3-30 mg/kg (i.p.) | 10 mg/kg (p.o., b.i.d. for 7 days) | [1][2] |
| Scopolamine-Induced Deficit (Morris Water Maze) | 3-30 mg/kg (i.p.) | 10 mg/kg (p.o., b.i.d. for 7 days) | [1][2] |
Table 2: Efficacy in Preclinical Models of Schizophrenia
| Animal Model | Assay | This compound Effect | SB-399885 Effect | Source(s) |
| Cognitive Deficits | ||||
| Scopolamine-Induced Amnesia | Morris Water Maze | Prevents deficit | Reverses age-dependent deficit | [1][2] |
| Novel Object Recognition | Cognition-enhancing | Reverses scopolamine-induced deficit | [1][2] | |
| MK-801-Induced Deficits | Contextual Fear Conditioning | Ineffective | Not specified | [2] |
| Spatial Working Memory | Ineffective | Not specified | [2] | |
| Psychosis-Like Behaviors | ||||
| Apomorphine-Induced Deficit | Prepulse Inhibition | No reversal | Not specified | [2] |
| Amphetamine-Induced Hyperlocomotion | Locomotor Activity | No effect | Not specified | [2] |
| Neurochemical Effects | ||||
| Medial Prefrontal Cortex | Acetylcholine (B1216132) Release | Not specified | Significantly increased | [1] |
Experimental Protocols
Novel Object Recognition (NOR) Test
The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents, relying on their innate preference for novelty.[3]
Protocol:
-
Habituation: Rats are individually habituated to an open-field arena (e.g., 40x40x40 cm) for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test. This is done to reduce anxiety and exploratory behavior not directed at the objects.
-
Training/Familiarization Phase (T1): Two identical objects are placed in the arena. The rat is placed in the center of the arena and allowed to freely explore the objects for a defined period (e.g., 5 minutes). The time spent exploring each object (sniffing, touching with nose or paws) is recorded.
-
Retention Interval: The rat is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
In studies with this compound, the compound was administered intraperitoneally (i.p.) at doses of 3-30 mg/kg.[2] For SB-399885, repeated oral (p.o.) administration of 10 mg/kg (b.i.d. for 7 days) has been used.[1]
Scopolamine-Induced Cognitive Deficit Model
This model is used to induce a transient cholinergic deficit, mimicking aspects of cognitive impairment in schizophrenia.[4]
Protocol:
-
Drug Administration: Scopolamine (B1681570), a muscarinic receptor antagonist, is administered to the animals (e.g., 0.5 mg/kg, i.p.) typically 30 minutes before the behavioral task to induce cognitive impairment.
-
Test Compound Administration: The test compound (this compound or SB-399885) is administered prior to or after the scopolamine injection, depending on the study design (to assess preventative or restorative effects). For example, SB-399885 has been administered orally at 10 mg/kg (b.i.d. for 7 days) to reverse scopolamine-induced deficits.[1]
-
Behavioral Testing: A cognitive task, such as the Morris Water Maze or Passive Avoidance test, is conducted to assess learning and memory.
-
Morris Water Maze: This task assesses spatial learning and memory. Animals are placed in a pool of opaque water and must learn the location of a hidden platform to escape. Scopolamine impairs the ability to learn and remember the platform's location.
-
Data Analysis: Parameters such as escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (platform removed) are measured. Improved performance in compound-treated groups compared to the scopolamine-only group indicates cognitive enhancement.
Mandatory Visualization
Caption: 5-HT6 Receptor Signaling Pathways and Antagonist Intervention.
Caption: General Workflow for Preclinical Evaluation of 5-HT6 Antagonists.
Conclusion
Both this compound and SB-399885 demonstrate pro-cognitive effects in preclinical models relevant to schizophrenia, primarily through the antagonism of the 5-HT6 receptor. SB-399885 appears to be a more potent antagonist based on its higher binding affinity. The available data suggests that SB-399885 may have a broader or more robust efficacy profile, particularly in its ability to modulate acetylcholine levels in the prefrontal cortex. However, the overall efficacy of 5-HT6 antagonists in animal models for schizophrenia has been described as limited in some studies, underscoring the need for further research to delineate their full therapeutic potential.[2] This guide highlights the key experimental findings to aid in the design and interpretation of future studies in this area.
References
- 1. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 5-HT6 antagonists, Ro-4368554 and this compound, in tests used for the detection of cognitive enhancement and antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings: A Comparative Guide to SB-258585 and its Alternatives in 5-HT6 Receptor Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the 5-HT6 receptor antagonist SB-258585 with other commonly used alternatives. It includes detailed experimental protocols and supporting data to aid in the replication and extension of published findings.
This compound is a potent and selective antagonist of the 5-HT6 receptor, a G-protein coupled receptor primarily expressed in the central nervous system.[1] Due to its role in cognitive processes, the 5-HT6 receptor is a significant target for the development of therapeutics for neurodegenerative and psychiatric disorders like Alzheimer's disease and schizophrenia.[1][2][3] this compound and other 5-HT6 antagonists have demonstrated nootropic, anxiolytic, and antidepressant effects in preclinical animal models.[1][3][4] This guide focuses on providing the necessary data and methodologies to compare this compound with two other well-characterized 5-HT6 antagonists: Ro-4368554 and SB-271046.
Comparative Performance Data
The following tables summarize the binding affinities and functional potencies of this compound and its alternatives for the 5-HT6 receptor, as reported in various publications. This data is crucial for designing experiments and interpreting results.
Table 1: 5-HT6 Receptor Binding Affinities (pKi)
| Compound | Radioligand | Cell Line/Tissue | pKi | Reference |
| This compound | [¹²⁵I]-SB-258585 | Human Recombinant | 8.53 | [2] |
| Ro-4368554 | Not Specified | Human 5-HT6 Receptor | 9.4 | [2] |
| SB-271046 | [³H]-LSD | Human 5-HT6 in HeLa cells | 8.92 | [1][5] |
| SB-271046 | [¹²⁵I]-SB-258585 | Human 5-HT6 in HeLa cells | 9.09 | [1][5] |
| SB-271046 | [¹²⁵I]-SB-258585 | Human Caudate Putamen | 8.81 | [1][5] |
| SB-271046 | [¹²⁵I]-SB-258585 | Rat Striatum | 9.02 | [1][5] |
Table 2: Functional Antagonist Potency (pA2)
| Compound | Functional Assay | Cell Line | pA2 | Reference |
| SB-271046 | Adenylyl Cyclase | Human 5-HT6 Receptor | 8.71 | [1][5] |
| Ro 04-6790 | Adenylyl Cyclase | Rat 5-HT6 Receptor | 7.89 ± 0.10 | [4] |
Table 3: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Behavioral Test | Effective Dose (Intraperitoneal) | Reference |
| This compound | Rat | Morris Water Maze (Scopolamine-induced deficit) | 3-30 mg/kg | [2] |
| Ro-4368554 | Rat | Novel Object Recognition (Scopolamine-induced deficit) | 3, 10 mg/kg | [6] |
| Ro-4368554 | Rat | Social Recognition (Scopolamine-induced deficit) | 3, 10 mg/kg | [6] |
| SB-271046 | Rat | Nicotine-induced Locomotor Sensitization | 1, 3, and 6 mg/kg | [7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and its alternatives, it is essential to visualize the signaling cascade of the 5-HT6 receptor and the workflows of key experiments.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies described in the cited literature and provide a starting point for replicating key in vitro and in vivo experiments.
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound and its alternatives for the 5-HT6 receptor.
-
Materials:
-
HEK293 or HeLa cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD or [¹²⁵I]-SB-258585.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds: this compound, Ro-4368554, SB-271046.
-
Non-specific binding control: 5 µM Methiothepin (B1206844).
-
96-well plates and filtration apparatus with glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT6 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C. On the day of the assay, thaw and resuspend the membrane preparation in the final binding buffer.
-
Assay Setup: In a 96-well plate, combine:
-
100 µL of membrane suspension (approximately 25 µg protein).
-
A fixed concentration of radioligand (e.g., 2.5-10.0 nM [³H]-LSD).
-
Varying concentrations of the unlabeled test compound (this compound or alternative).
-
For non-specific binding wells, add 5 µM methiothepin instead of the test compound.
-
The total reaction volume should be 200 µL.
-
-
Incubation: Incubate the plates at 37°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Functional Assay
This assay measures the ability of this compound and its alternatives to antagonize the 5-HT-induced stimulation of adenylyl cyclase.
-
Materials:
-
HEK293 or HeLa cells expressing the human 5-HT6 receptor.
-
5-HT (Serotonin).
-
Test compounds: this compound, Ro-4368554, SB-271046.
-
Forskolin (B1673556) (optional, to enhance cAMP signal).
-
cAMP assay kit (e.g., HTRF-based).
-
-
Procedure:
-
Cell Culture: Plate the 5-HT6 receptor-expressing cells in a suitable format (e.g., 96-well plate) and grow to confluence.
-
Assay:
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound or alternative) for a defined period.
-
Stimulate the cells with a fixed concentration of 5-HT (agonist). To enhance the signal, co-stimulation with forskolin can be performed.
-
Incubate for a specified time to allow for cAMP production.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the 5-HT concentration-response curve in the presence of different concentrations of the antagonist. Determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
-
Morris Water Maze for Cognitive Assessment
This in vivo protocol is used to evaluate the effects of this compound and its alternatives on spatial learning and memory, often in a model of cognitive deficit induced by scopolamine.[3][8]
-
Materials:
-
Circular water tank (approximately 1.5-2 m in diameter).
-
Escape platform submerged 1-2 cm below the water surface.
-
Water made opaque with non-toxic white paint or milk powder.
-
Video tracking system.
-
Test animals (e.g., male Wistar rats).
-
This compound or alternative compound.
-
Scopolamine (to induce cognitive impairment).
-
-
Procedure:
-
Acclimatization: Acclimate the rats to the testing room and handling for several days before the experiment.
-
Dosing: Administer the test compound (e.g., this compound at 3-30 mg/kg, i.p.) and/or scopolamine (to induce amnesia) at a specified time before the trials.
-
Acquisition Phase (Days 1-4):
-
Conduct four trials per rat per day.
-
For each trial, place the rat in the water at one of four randomly chosen starting positions, facing the wall of the tank.
-
Allow the rat to swim and find the hidden platform. The maximum trial duration is typically 60-120 seconds.
-
If the rat does not find the platform within the time limit, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the swim path using the video tracking system.
-
-
Probe Trial (Day 5):
-
Remove the escape platform from the tank.
-
Place the rat in the tank at a novel starting position and allow it to swim freely for 60 seconds.
-
Record the time spent and the distance swum in the quadrant where the platform was previously located. This serves as a measure of spatial memory retention.
-
-
Data Analysis: Analyze the escape latencies during the acquisition phase to assess learning. Analyze the data from the probe trial to evaluate memory. Compare the performance of different treatment groups.
-
References
- 1. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the novel 5-HT(6) receptor antagonist RO4368554 in rat models for cognition and sensorimotor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5-HT₆ serotonin receptor antagonist SB-271046 attenuates the development and expression of nicotine-induced locomotor sensitisation in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SB-258585 and Atypical Antipsychotics for Ameliorating Cognitive Deficits
For Researchers, Scientists, and Drug Development Professionals
Cognitive impairment remains a significant challenge in the treatment of various neuropsychiatric disorders, including schizophrenia. While atypical antipsychotics have shown some efficacy in managing these deficits, the search for more targeted and effective therapies continues. This guide provides a comparative overview of the preclinical evidence for SB-258585, a selective serotonin (B10506) 6 (5-HT6) receptor antagonist, and two widely used atypical antipsychotics, olanzapine (B1677200) and risperidone (B510), in rodent models of cognitive dysfunction.
Executive Summary
This guide synthesizes preclinical data from studies employing the Novel Object Recognition (NOR) and Morris Water Maze (MWM) tasks to assess the pro-cognitive effects of this compound, olanzapine, and risperidone. The available data, primarily from separate studies, are presented to facilitate an indirect comparison of their potential to reverse cognitive deficits induced by various pharmacological or neurodevelopmental models. While direct head-to-head comparative studies are lacking, this analysis provides a structured overview of the existing preclinical evidence to inform future research and drug development efforts.
Mechanism of Action: Signaling Pathways
The therapeutic effects of this compound and atypical antipsychotics on cognition are believed to be mediated by distinct signaling pathways.
This compound , as a 5-HT6 receptor antagonist, is thought to enhance cognitive function by modulating multiple neurotransmitter systems. Blockade of 5-HT6 receptors, which are positively coupled to adenylyl cyclase, leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, is hypothesized to increase the release of acetylcholine (B1216132) and glutamate, neurotransmitters crucial for learning and memory processes.
Atypical antipsychotics like olanzapine and risperidone exhibit a broader pharmacological profile, with their primary mechanism of action involving the antagonism of dopamine (B1211576) D2 and serotonin 5-HT2A receptors. The blockade of D2 receptors in the mesolimbic pathway is associated with their antipsychotic effects, while their impact on cognition is thought to be mediated, in part, by the blockade of 5-HT2A receptors and their complex interactions with dopaminergic and other neurotransmitter systems in cortical regions.
Preclinical Efficacy in Cognitive Models
The following tables summarize the experimental data from preclinical studies evaluating this compound, olanzapine, and risperidone in two standard behavioral paradigms for assessing cognitive function in rodents: the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM).
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory, a component of declarative memory, based on the innate tendency of rodents to explore a novel object more than a familiar one.
Table 1: Comparative Efficacy in the Novel Object Recognition (NOR) Test
| Compound | Animal Model | Cognitive Deficit Model | Dosage | Key Findings | Citation |
| This compound | Wistar Rats | Scopolamine (0.5 mg/kg, i.p.) | 3, 10, 30 mg/kg, i.p. | Reversed scopolamine-induced deficit in novel object recognition. | [1] |
| Olanzapine | Male Balb-c Mice | MK-801 (0.2 mg/kg, i.p.) | 0.2, 0.4, 0.6 mg/kg, i.p. | Reversed MK-801-induced cognitive impairment.[2] | [2] |
| Mice | Social Isolation | 0.5, 1.3, 5 mg/kg (chronic) | Low doses (0.5 and 1.3 mg/kg) improved recognition memory.[3] | [3] | |
| Risperidone | Male Lister Hooded Rats | Social Isolation | 0.2, 0.5 mg/kg, i.p. | Selectively reversed the novel object discrimination deficit in isolation-reared rats.[4] | [4] |
| Adult Male Sprague-Dawley Rats | MK-801 (0.1 mg/kg) | 0.1 mg/kg | Successfully reversed the cognitive deterioration caused by MK-801.[5] | [5] | |
| Rats | Phencyclidine (PCP) (5 mg/kg, i.p.) | 0.2 mg/kg, i.p. | Was without significant effect in ameliorating the PCP-induced deficit.[6] | [6] |
Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory that requires the animal to use distal cues to locate a hidden platform in a circular pool of opaque water.
Table 2: Comparative Efficacy in the Morris Water Maze (MWM) Test
| Compound | Animal Model | Cognitive Deficit Model | Dosage | Key Findings | Citation |
| This compound | Wistar Rats | Scopolamine (0.5 mg/kg, i.p.) | 10, 30 mg/kg, i.p. | Prevented the scopolamine-induced deficit in the MWM test.[1] | [1] |
| Olanzapine | C57BL/6 Mice | MK-801 (0.1 mg/kg) | 2.5 mg/kg, i.p. | Increased the mean escape latency, indicating impairment.[7] | [7] |
| Mice | MK-801 (0.1 mg/kg) | 0.05 mg/kg | Reversed the cognitive impairment evoked by MK-801.[8] | [8] | |
| Risperidone | Mice | Aβ1-42-induced | Not specified | Significantly reversed the Aβ1-42-induced dysfunction in learning and memory.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the NOR and MWM tests as described in the cited literature.
Novel Object Recognition (NOR) Test Protocol
This protocol is a generalized representation based on common procedures. Specific parameters may vary between studies.
Protocol Details:
-
Habituation: Mice or rats are individually habituated to the testing arena (e.g., a 40x40x40 cm open field) for a set period (e.g., 5-10 minutes) on the day before the test to reduce novelty-induced stress.
-
Training/Sample Phase (T1): On the test day, two identical objects are placed in the arena. The animal is allowed to freely explore the objects for a defined period (e.g., 5-10 minutes).
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (T2): The animal is returned to the arena where one of the familiar objects has been replaced by a novel object. The time spent exploring each object is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: A Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test Protocol
This protocol is a generalized representation of the MWM procedure. Specific parameters can vary.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Effects of olanzapine, sertindole and clozapine on MK-801 induced visual memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olanzapine ameliorated cognition deficit in a schizophrenia mouse model | Pharmakeftiki [pharmakeftiki.hsmc.gr]
- 4. The atypical antipsychotic risperidone reverses the recognition memory deficits induced by post-weaning social isolation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Risperidone reverses the spatial object recognition impairment and hippocampal BDNF-TrkB signalling system alterations induced by acute MK-801 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of haloperidol, olanzapine, ziprasidone, and PHA‐543613 on spatial learning and memory in the Morris water maze test in naïve and MK‐801‐treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Co-Treatment of Olanzapine with SEP-363856 in Mice Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Risperidone ameliorated Aβ1-42-induced cognitive and hippocampal synaptic impairments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of SB-258585 efficacy in different species
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the efficacy of SB-258585, a selective 5-HT6 receptor antagonist, across different species. This document synthesizes key experimental findings, presents quantitative data in structured tables, and details the methodologies of pivotal studies to facilitate a deeper understanding of its therapeutic potential.
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT6 receptor, a G-protein coupled receptor primarily expressed in the central nervous system.[1] Its investigation has spanned various animal models, revealing potential applications in treating cognitive deficits, anxiety, and depression. This guide will compare its effects in rodent and non-human primate models, providing a framework for translational research.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in different species.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Species | Receptor | Parameter | Value |
| Human | 5-HT6 | pKi | 8.82 |
| Rat | 5-HT6 | pKi | 8.44 |
| Pig | 5-HT6 | pKi | 8.61 |
| Human | 5-HT6 (recombinant) | pA2 | 7.63 |
pKi represents the negative logarithm of the inhibition constant, indicating binding affinity. A higher pKi value signifies a stronger binding affinity. pA2 is a measure of antagonist potency.
Table 2: Efficacy of this compound in Rodent Models
| Test | Species | Model | Treatment | Key Findings |
| Vogel Conflict Test | Rat | Anxiety | 1 µg (intrahippocampal) | Showed a significant anticonflict effect.[2] |
| Forced Swim Test | Rat | Depression | 3 µg (intrahippocampal) | Produced a marked anti-immobility effect.[2] |
| Novel Object Recognition | Rat | Cognition | 3-30 mg/kg (i.p.) | Demonstrated cognition-enhancing effects.[3] |
| Morris Water Maze | Rat | Scopolamine-induced amnesia | Not specified | Prevented the scopolamine-induced deficit.[3][4] |
Table 3: Efficacy of this compound in Non-Human Primates
| Test | Species | Model | Treatment | Key Findings |
| Food Choice Task | Macaque | Food Motivation | Acute administration | Significantly reduced food motivation.[1][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Rodent Models
1. Vogel Conflict Test (Anxiety)
-
Apparatus: An operant chamber with a grid floor and a drinking spout.
-
Procedure: Rats are water-deprived for 48 hours prior to the test.[6] During the test session, for every 20 licks of the water spout, a mild electric shock is delivered through the grid floor.[6] The number of shocks taken during a specific period is recorded as a measure of the animal's willingness to endure punishment to drink, reflecting its anxiety level. Anxiolytic drugs increase the number of shocks the animals will accept.
-
Drug Administration: this compound is administered intrahippocampally prior to the test session.
2. Forced Swim Test (Depression)
-
Apparatus: A cylindrical container filled with water (24-30°C) to a depth where the animal cannot touch the bottom.[7]
-
Procedure: The test consists of two sessions. The first is a 15-minute pre-test session.[8] Twenty-four hours later, the animal is placed back in the water for a 5-minute test session. The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded.[9][10] A decrease in immobility time is indicative of an antidepressant-like effect.
-
Drug Administration: this compound is administered intrahippocampally before the test session.
3. Novel Object Recognition Test (Cognition)
-
Apparatus: An open-field arena.
-
Procedure: The test has three phases: habituation, familiarization, and testing.[11] During habituation, the animal explores the empty arena. In the familiarization phase, two identical objects are placed in the arena, and the animal is allowed to explore them.[11] After a retention interval, one of the objects is replaced with a novel object for the testing phase. The time spent exploring the novel object versus the familiar object is measured.[11][12][13][14][15] A preference for the novel object indicates intact recognition memory.
-
Drug Administration: this compound is administered intraperitoneally before the familiarization phase.
4. Morris Water Maze Test (Spatial Learning and Memory)
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.[16][17][18][19]
-
Procedure: Animals are trained over several days to find the hidden platform using distal cues in the room.[20] In the scopolamine-induced amnesia model, scopolamine (B1681570) is administered to impair memory. The latency to find the platform and the time spent in the target quadrant during a probe trial (with the platform removed) are measured.[16][17] A reduction in escape latency and increased time in the target quadrant indicate improved spatial memory.
-
Drug Administration: this compound is administered before the training trials.
Non-Human Primate Model
1. Food Choice Task (Motivation)
-
Apparatus: An operant chamber equipped with response levers and a food delivery system.
-
Procedure: Macaques are trained to perform a task where they can choose between different food rewards. The motivation to work for a preferred food item is assessed by measuring the number of lever presses or the choice preference. A reduction in the effort the animal is willing to exert for a food reward is interpreted as decreased food motivation.[1]
-
Drug Administration: this compound is administered acutely before the test session.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved, the following diagrams are provided.
Caption: 5-HT6 Receptor Signaling Pathway
Caption: Experimental Workflow for this compound Efficacy Testing
References
- 1. This compound reduces food motivation while blocking 5-HT6 receptors in the non-human primate striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of 5-HT6 antagonists, Ro-4368554 and this compound, in tests used for the detection of cognitive enhancement and antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 9. The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 10. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 11. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. behaviorcloud.com [behaviorcloud.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Morris Water Maze Experiment [jove.com]
- 19. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 20. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 5-HT6 Receptor Engagement: A Comparative Analysis of SB-258585 In Vivo Occupancy
A deep dive into the in vivo and ex vivo studies confirming the engagement of the selective antagonist SB-258585 with the 5-HT6 receptor reveals its potent and dose-dependent occupancy in the central nervous system. This guide provides a comparative overview of this compound's receptor occupancy, benchmarked against other 5-HT6 receptor antagonists and antipsychotic drugs, supported by detailed experimental methodologies and visual representations of the underlying pathways and workflows.
This compound has been established as a high-affinity and selective 5-HT6 receptor antagonist, with a pKi of 8.53, demonstrating over 100-fold selectivity for this receptor compared to other serotonin (B10506) receptors.[1] Its utility in neuroscience research is underscored by its use as a pharmacological tool to probe the functions of the 5-HT6 receptor, which is implicated in cognitive processes, mood regulation, and appetite.[2][3][4] The confirmation of its engagement with the 5-HT6 receptor in a living system is paramount for the validation of preclinical studies and the development of novel therapeutics targeting this receptor.
Comparative In Vivo Receptor Occupancy
Studies have employed various techniques to quantify the in vivo occupancy of 5-HT6 receptors by this compound and other compounds. Ex vivo binding assays with the radiolabeled form of the antagonist, [125I]this compound, and in vivo imaging techniques like Positron Emission Tomography (PET) have been instrumental in this regard.
| Compound | Dose | Species | Method | Brain Region | Receptor Occupancy (%) | Reference |
| This compound | 1 µg (intrahippocampal) | Rat | Behavioral Assay | Hippocampus | - | [5] |
| This compound | 3-30 mg/kg (i.p.) | Rat | Behavioral Assay | - | - | [6] |
| SB-357134 | 4.9 mg/kg (p.o.) | Rat | Ex vivo binding with [125I]this compound | - | ED50 | [5] |
| SB-399885 | 2.0 mg/kg (p.o.) | Rat | Ex vivo binding with [125I]this compound | - | ED50 | [5] |
| Olanzapine | 3 mg/kg (p.o.) | Rat | In vivo [3H]GSK215083 binding | Brain | 88 | [7] |
| Clozapine | 30 mg/kg (p.o.) | Rat | In vivo [3H]GSK215083 binding | Brain | 97 | [7] |
| Chlorpromazine | 30 mg/kg (p.o.) | Rat | In vivo [3H]GSK215083 binding | Brain | 81 | [7] |
| Ro-4368554 | 1-10 mg/kg (i.p.) | Rat | Behavioral Assay | - | - | [6] |
Experimental Protocols
Ex Vivo [125I]this compound Binding Assay for Receptor Occupancy
This method estimates the in vivo receptor occupancy by measuring the amount of available receptors in the brain tissue after systemic administration of a test compound.
-
Animal Dosing: Male Sprague-Dawley rats are administered the test compound (e.g., SB-357134, SB-399885) or vehicle via the desired route (e.g., oral, intraperitoneal).
-
Tissue Collection: At a predetermined time point post-dosing, animals are euthanized, and their brains are rapidly removed and dissected to isolate specific regions of interest, such as the striatum.
-
Radioligand Incubation: Brain tissue homogenates are incubated with a saturating concentration of [125I]this compound to label the 5-HT6 receptors that were not occupied by the test compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters, representing the bound radioligand, is quantified using a gamma counter.
-
Data Analysis: The specific binding of [125I]this compound in the drug-treated animals is compared to that in the vehicle-treated control group. The percentage of receptor occupancy is calculated as: [1 - (Specific binding in treated / Specific binding in control)] x 100.
In Vivo PET Imaging of 5-HT6 Receptor Occupancy
Positron Emission Tomography (PET) allows for the non-invasive quantification of receptor occupancy in the living brain.
-
Radiotracer Administration: A specific 5-HT6 receptor PET radioligand, such as [18F]2FNQ1P, is administered intravenously to the subject (e.g., a non-human primate).[2]
-
Baseline Scan: A baseline PET scan is acquired to measure the initial density of available 5-HT6 receptors.
-
Drug Administration: The subject is then administered the test compound (e.g., this compound).
-
Post-Dose Scan: A second PET scan is performed after drug administration to measure the reduced availability of 5-HT6 receptors due to occupancy by the unlabeled drug.
-
Image Analysis: The PET images are analyzed to calculate the binding potential of the radiotracer in various brain regions. Receptor occupancy is determined by the percentage change in binding potential between the baseline and post-dose scans.
Signaling Pathways and Experimental Workflows
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that positively couples to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is a key mechanism through which 5-HT6 receptors modulate neuronal function.
The experimental workflow for determining in vivo receptor occupancy using ex vivo binding is a multi-step process that requires careful execution to ensure accurate and reproducible results.
References
- 1. Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces food motivation while blocking 5-HT6 receptors in the non-human primate striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of 5-HT6 antagonists, Ro-4368554 and this compound, in tests used for the detection of cognitive enhancement and antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo 5-HT(6) receptor occupancy by antipsychotic drugs in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SB-258585: A Procedural Guide
For researchers and laboratory professionals engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of SB-258585, a selective 5-HT6 receptor antagonist. Adherence to these guidelines is paramount to ensure the safety of personnel and the protection of the environment.
When handling this compound, it is crucial to treat it as a hazardous chemical waste. This is a precautionary measure in the absence of specific disposal information for this compound. General principles of hazardous waste management should be strictly followed.
Key Disposal Considerations
A summary of crucial factors for the disposal of this compound is provided in the table below. This information is based on general guidelines for the disposal of pharmaceutical and chemical waste.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Chemical Waste | [1][2][3] |
| Container Requirements | Use a designated, properly labeled, and sealed hazardous waste container. | [1][3] |
| Labeling | The container must be clearly labeled as "Hazardous Waste" and include the chemical name (this compound) and any known hazards. | [3] |
| Storage | Store in a designated, secure area away from incompatible materials. | [3][4] |
| Disposal Method | Engage a licensed chemical waste management company for disposal. | [5] |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash. | [4][6][7] |
Experimental Protocol for Disposal
The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
Materials:
-
Designated hazardous waste container (chemically resistant, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Fume hood
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform all waste handling procedures within a certified fume hood to minimize inhalation exposure.
-
Have a designated hazardous waste container ready and properly labeled with "Hazardous Waste," the chemical name "this compound," and the date.
-
-
Waste Collection:
-
Carefully transfer any unused or waste this compound, including contaminated materials (e.g., weighing boats, pipette tips, contaminated gloves), into the designated hazardous waste container.
-
Avoid overfilling the container; it should not be more than 80% full to allow for expansion and prevent spills.
-
-
Container Sealing and Labeling:
-
Securely seal the lid of the hazardous waste container.
-
Ensure the hazardous waste label is completely filled out with all required information, including the full chemical name and approximate quantity of waste.
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic and incompatible chemicals.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.
-
Follow all institutional and local regulations for waste pickup and documentation.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. sc.edu [sc.edu]
- 2. ttuhscep.edu [ttuhscep.edu]
- 3. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 4. 516-14 Hazardous Waste and Material Management [adminrecords.ucsd.edu]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. Proper Disposal of Medications | Ironhouse Sanitary District, CA [ironhousesanitarydistrict.com]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Essential Safety and Handling of SB-258585: A Guide for Laboratory Professionals
For researchers and scientists in drug development, ensuring safe handling of novel compounds like SB-258585, a selective 5-HT6 receptor antagonist, is paramount. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on established general laboratory safety protocols is essential to minimize risk and ensure a safe research environment.
When handling any research chemical with unknown toxicological properties, it is crucial to treat it as potentially hazardous. The minimum personal protective equipment (PPE) should always include a laboratory coat, safety glasses with side shields, nitrile gloves, long pants, and closed-toe shoes.[1][2] These foundational precautions protect against accidental skin contact and splashes.
For procedures with a higher risk of exposure, such as handling powders or creating solutions, additional PPE is recommended. This can include double gloving (wearing two pairs of nitrile gloves), the use of a chemical-resistant apron, and, if there is a risk of aerosolization, a face shield and respiratory protection.[2][3][4] All handling of this compound, especially of the solid form, should be conducted within a certified chemical fume hood to prevent inhalation of any airborne particles.
Personal Protective Equipment (PPE) Recommendations
| PPE Category | Minimum Requirement | Recommended for Higher Risk Procedures (e.g., weighing, preparing solutions) |
| Eye and Face | Safety glasses with side shields | Face shield worn over safety glasses |
| Hand | Single pair of nitrile gloves | Double pair of nitrile gloves |
| Body | Laboratory coat | Chemical-resistant apron over a laboratory coat |
| Footwear | Closed-toe shoes | Closed-toe shoes |
| Respiratory | Not generally required for small quantities in a fume hood | N95 respirator or higher, depending on risk assessment |
Procedural Workflow for Handling this compound
The following diagram outlines the essential steps for the safe handling and disposal of this compound in a laboratory setting.
Experimental Protocols and Disposal
Receiving and Storage: Upon receipt, the container should be inspected for damage. It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly labeled and accessible only to authorized personnel.
Handling and Use: All manipulations of this compound should be performed in a chemical fume hood to minimize inhalation exposure. When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure that all labware used is compatible with the chemical and solvents.
Disposal Plan: All waste contaminated with this compound, including empty containers, contaminated gloves, and bench paper, should be disposed of as hazardous chemical waste. Follow your institution's guidelines for chemical waste disposal, which typically involves collection in a designated, labeled, and sealed container for pickup by the Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in the regular trash.
By adhering to these stringent safety protocols, researchers can confidently work with this compound while prioritizing their safety and the integrity of their research.
References
- 1. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. research.arizona.edu [research.arizona.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
